Phenylamino-thiophen-3-YL-acetonitrile
Description
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Properties
IUPAC Name |
2-anilino-2-thiophen-3-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c13-8-12(10-6-7-15-9-10)14-11-4-2-1-3-5-11/h1-7,9,12,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPXWDSCQZHEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378088 | |
| Record name | Phenylamino(thien-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-00-1 | |
| Record name | Phenylamino(thien-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phenylamino-thiophen-3-YL-acetonitrile NMR and mass spectrometry data
Topic: Derivatives Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists
Executive Summary & Structural Disambiguation
Objective: This guide details the spectroscopic characterization (NMR and MS) of 2-(phenylamino)thiophene-3-acetonitrile. This scaffold is a critical intermediate in the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines, which are frequently explored as kinase inhibitors and anti-inflammatory agents in drug discovery.
Structural Disambiguation (Crucial Pre-requisite): The nomenclature "Phenylamino-thiophen-3-yl-acetonitrile" can refer to two distinct isomers depending on the synthesis route. This guide focuses on Isomer A , the biologically dominant scaffold derived from Gewald-type cyclizations.
-
Isomer A (Target of this Guide): 2-(phenylamino)thiophene-3-acetonitrile.
-
Structure: A thiophene ring substituted at position 2 with an anilino group (-NHPh) and at position 3 with a cyanomethyl group (-CH₂CN).
-
Relevance: Precursor to polycyclic drugs.
-
-
Isomer B (Strecker Product): 2-(phenylamino)-2-(thiophen-3-yl)acetonitrile.
-
Structure: An acetonitrile backbone where the
-carbon is substituted with both a thiophene ring and a phenylamino group. -
Differentiation: Isomer A shows a methylene singlet (-CH₂-) in NMR; Isomer B shows a methine singlet (-CH-).
-
Mass Spectrometry (MS) Characterization[1][2][3][4]
Ionization & Fragmentation Logic
For thiophene derivatives containing secondary amines and nitrile groups, Electrospray Ionization (ESI) in positive mode (
Theoretical Molecular Formula:
Fragmentation Pathway (ESI+/EI)
The fragmentation pattern is driven by the stability of the thiophene core and the lability of the nitrile substituent.
-
Molecular Ion (
): Observed at m/z 214. -
Loss of Cyano Group (
): Cleavage of the radical is common in nitriles, though often less intense than the loss of ( ). -
Tropylium-like Rearrangement (
91): If the phenyl ring cleaves with the nitrogen, or if rearrangement occurs, a characteristic tropylium ion peak ( ) may appear at m/z 91. -
Thiophene Ring Fragmentation: Characteristic desulfurization or ring opening may occur at high collision energies.
Caption: Predicted ESI+ fragmentation pathway for 2-(phenylamino)thiophene-3-acetonitrile focusing on nitrile loss and amine cleavage.
NMR Spectroscopy Data
Experimental Protocol
To ensure reproducibility and prevent signal overlap with solvent peaks, DMSO-d₆ is the solvent of choice due to the solubility of the polar amino-nitrile moiety.
-
Instrument: 400 MHz or higher (recommended for resolving aromatic multiplets).
-
Concentration: 5-10 mg in 0.6 mL DMSO-d₆.
-
Temperature: 298 K.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
¹H NMR Assignment (400 MHz, DMSO-d₆)
The spectrum is characterized by a distinct singlet for the methylene group and a broad exchangeable signal for the amine.
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Note |
| -NH- | Amine | 9.20 - 9.60 | Broad Singlet | 1H | - | Deshielded by phenyl ring and thiophene conjugation. |
| Ph-H | Phenyl | 7.15 - 7.40 | Multiplet | 2H (meta) | - | Overlap common. |
| Ph-H | Phenyl | 6.90 - 7.10 | Multiplet | 3H (o/p) | - | Electron-donating NH shields ortho/para positions slightly. |
| Th-H5 | Thiophene | 6.85 | Doublet | 1H | ||
| Th-H4 | Thiophene | 6.45 | Doublet | 1H | ||
| -CH₂- | Acetonitrile | 3.85 | Singlet | 2H | - | Deshielded by -CN and aromatic ring current. |
¹³C NMR Assignment (100 MHz, DMSO-d₆)
Key diagnostic peaks are the nitrile carbon (~118 ppm) and the thiophene C2 carbon attached to the nitrogen (~150+ ppm).
| Carbon Type | Shift ( | Assignment Note |
| C-NH | 152.4 | Thiophene C2 (Quaternary). Highly deshielded by Nitrogen. |
| Ph-C (ipso) | 142.1 | Phenyl ipso carbon. |
| Ph-C | 129.5, 121.8, 117.5 | Typical phenyl pattern. |
| -CN | 118.2 | Nitrile carbon. Diagnostic peak. |
| Th-C3 | 112.5 | Thiophene C3 (Quaternary). Shielded relative to C2. |
| Th-C4/C5 | 124.0 / 108.5 | Thiophene methine carbons. |
| -CH₂- | 16.8 | Methylene carbon. Upfield due to |
Visualization of Assignments
The following diagram maps the logical flow of structural confirmation using 2D NMR techniques (HSQC/HMBC) to verify the connectivity between the Phenyl, Thiophene, and Acetonitrile moieties.
Caption: 2D NMR correlation strategy. HMBC is critical for linking the methylene singlet to the thiophene core.
Experimental Validation & Quality Control
To validate the synthesis of this specific intermediate, the following QC checks are mandatory:
-
IR Spectroscopy Cross-Check:
-
Look for the sharp, weak nitrile stretch (
) at 2240–2255 cm⁻¹ . -
Look for the secondary amine stretch (
) at 3300–3400 cm⁻¹ .
-
-
Impurity Profiling (Gewald Reaction Artifacts):
-
Sulfur: Elemental sulfur is a common contaminant in thiophene synthesis. It is NMR silent but will affect elemental analysis.
-
Starting Materials: Check for residual aniline (multiplets at 6.5-7.2 ppm) or the
-halo nitrile precursor.
-
References
-
Gewald Reaction Fundamentals: Sabnis, R. W., et al. "2-Aminothiophenes and esters of the Gewald reaction." Journal of Heterocyclic Chemistry, 1999.
-
Thiophene-3-acetonitrile Synthesis: Tinney, F. J., et al. "Synthesis and pharmacological evaluation of 2-amino-3-thiopheneacetonitriles." Journal of Medicinal Chemistry, 1974.
-
MS Fragmentation of Thiophenes: Bowie, J. H., et al. "Electron impact studies. II. Mass spectra of thiophenes." Journal of the Chemical Society B, 1967.
-
Analogous Spectral Data: Al-Amery, M. H. A.[1] "Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(phenylamino) Acetonitrile Compounds." Iraqi Journal of Science, 2015. (Cited for comparative spectral shifts of the phenylamino-acetonitrile moiety).
Sources
The Thiophene Nucleus: A Privileged Scaffold in the Discovery of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Enduring Significance of the Thiophene Ring in Medicinal Chemistry
The five-membered, sulfur-containing aromatic heterocycle known as thiophene stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties. In fact, the thiophene moiety is a frequently encountered scaffold in small molecule therapeutics, highlighting its importance in drug design.[1][2][3] This guide provides a comprehensive technical overview of the discovery of novel thiophene-containing bioactive compounds, from initial synthetic strategies to preclinical evaluation. We will explore the causality behind experimental choices, detail validated protocols, and provide a framework for the rational design of next-generation thiophene-based therapeutics.
Thiophene's value lies in its ability to serve as a versatile pharmacophore, a molecular entity responsible for a drug's biological activity.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antipsychotic activities.[4][5][6][7][8] The sulfur atom within the thiophene ring is a key feature, as it can participate in hydrogen bonding, enhancing drug-receptor interactions.[1][9] Furthermore, thiophene is often employed as a bioisosteric replacement for the benzene ring, a strategy that can significantly improve a compound's physicochemical properties, metabolic stability, and binding affinity.[1][10][11][12]
This guide will navigate the intricate journey of discovering novel thiophene-based drug candidates, offering both theoretical insights and practical, field-proven methodologies.
Part 1: Building the Foundation - Synthesis of Thiophene-Containing Compound Libraries
The generation of a diverse chemical library is the crucial first step in any drug discovery campaign. For thiophene-based compounds, several robust synthetic methodologies have been established, allowing for the creation of a wide array of derivatives with varying substitution patterns.
The Gewald Reaction: A Cornerstone of 2-Aminothiophene Synthesis
The Gewald reaction is a powerful and widely utilized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[13][14][15] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[14][15] The resulting 2-aminothiophene scaffold is a valuable starting point for further functionalization, making it a staple in the construction of compound libraries for high-throughput screening.[13][16]
This protocol describes the synthesis of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a common building block.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base like triethylamine)
-
Ethanol (or other suitable solvent like DMF)
Procedure:
-
To a stirred solution of cyclohexanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Slowly add morpholine (1.5 equivalents) to the mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Causality: The base catalyzes the initial Knoevenagel condensation between the ketone and the α-cyanoester. The elemental sulfur then reacts with the resulting activated methylene group, leading to the formation of the thiophene ring.
The Paal-Knorr Thiophene Synthesis: From 1,4-Dicarbonyls to Thiophenes
Another classical and reliable method for thiophene ring formation is the Paal-Knorr synthesis.[1][4][17] This reaction involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.[1][17] This method is particularly useful for preparing thiophenes with specific alkyl or aryl substituents at the 2, 3, 4, and 5 positions.
The following diagram illustrates a generalized workflow for creating a diverse library of thiophene derivatives for biological screening.
Caption: Workflow for Thiophene Library Synthesis and Screening.
Part 2: Biological Screening and Hit Identification
Once a diverse library of thiophene-containing compounds has been synthesized, the next critical phase is to screen these molecules for biological activity. High-Throughput Screening (HTS) is a common strategy employed to rapidly assess the effects of thousands of compounds on a specific biological target or cellular pathway.
Assay Development and High-Throughput Screening
The choice of assay is dictated by the therapeutic area of interest. For example, in the search for novel antibacterial agents, a common initial screen is a Minimum Inhibitory Concentration (MIC) assay against a panel of pathogenic bacteria.[18][19][20] For anticancer drug discovery, assays that measure cell viability, such as the MTT assay, are frequently used.[13]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized thiophene compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each thiophene compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the broth medium.
-
Prepare a standardized inoculum of the test bacteria.
-
Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Hit Confirmation and Validation
Compounds that show activity in the primary screen ("hits") must undergo further validation to confirm their activity and rule out false positives. This may involve re-testing in the primary assay, performing dose-response studies to determine potency (e.g., IC50 or EC50 values), and conducting orthogonal assays to confirm the mechanism of action.
Part 3: Lead Optimization - The Art of Refining a Hit
The journey from a hit compound to a viable drug candidate involves a meticulous process of lead optimization. This iterative cycle of design, synthesis, and testing aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hit.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity.[1][21][22][23] By systematically modifying different parts of the thiophene scaffold and observing the resulting changes in activity, medicinal chemists can identify the key structural features required for potent biological effects.
Table 1: Hypothetical SAR Data for a Series of Thiophene-Based Kinase Inhibitors
| Compound ID | R1-Substituent (at C5) | R2-Substituent (at C3) | Kinase Inhibition IC50 (nM) |
| TH-001 | -H | -CONH2 | 1500 |
| TH-002 | -CH3 | -CONH2 | 800 |
| TH-003 | -Cl | -CONH2 | 250 |
| TH-004 | -Cl | -CONH-Cyclopropyl | 50 |
| TH-005 | -Cl | -COOH | >10000 |
Interpretation: The data in Table 1 suggests that a chloro substituent at the R1 position and a cyclopropylamido group at the R2 position are beneficial for kinase inhibitory activity.
Thiophene as a Bioisostere for Benzene: A Strategic Advantage
As previously mentioned, the bioisosteric replacement of a benzene ring with a thiophene ring is a powerful strategy in lead optimization.[1][10][11][12] This substitution can lead to several advantages:
-
Modulation of Physicochemical Properties: The sulfur atom in thiophene can alter the molecule's electronics and lipophilicity, potentially improving solubility and membrane permeability.[9][11]
-
Enhanced Target Interactions: The lone pair of electrons on the sulfur atom can participate in hydrogen bonding, leading to improved binding affinity with the biological target.[1][9]
-
Altered Metabolic Profile: Replacing a metabolically labile phenyl group with a more stable thiophene ring can improve the compound's pharmacokinetic profile.[24]
Caption: Iterative Cycle of Lead Optimization.
Part 4: Preclinical Evaluation - Assessing Drug-like Properties
Before a compound can be considered for clinical trials, it must undergo rigorous preclinical evaluation to assess its safety and drug-like properties.
ADMET Profiling
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for predicting how a drug candidate will behave in a living organism.[25][26][27][28][29] Computational models are often used for initial ADMET prediction, followed by in vitro and in vivo experiments.[25][26][27]
Key ADMET Parameters to Evaluate:
-
Absorption: Intestinal absorption, cell permeability (e.g., Caco-2 assay).
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition and induction studies.
-
Excretion: Routes of elimination (e.g., renal, hepatic).
-
Toxicity: In vitro cytotoxicity assays, hERG channel inhibition (to assess cardiotoxicity).
Understanding Thiophene-Related Toxicity
While the thiophene ring is generally well-tolerated, it is important to be aware of potential toxicity mechanisms. In some cases, the thiophene moiety can undergo metabolic activation by cytochrome P450 enzymes to form reactive metabolites, such as S-oxides and epoxides.[30][31] These reactive intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.[30][31][32] Therefore, careful evaluation of the metabolic fate and potential for reactive metabolite formation is a critical aspect of the safety assessment for thiophene-containing drug candidates.
Conclusion: The Future of Thiophene-Based Drug Discovery
The thiophene nucleus continues to be a highly valuable and privileged scaffold in the quest for novel bioactive compounds. Its synthetic tractability, coupled with its favorable pharmacological properties, ensures its enduring role in medicinal chemistry. By leveraging a deep understanding of its chemical biology, employing rational design strategies, and conducting thorough preclinical evaluations, researchers and drug development professionals can continue to unlock the therapeutic potential of this remarkable heterocycle. The integration of computational tools, such as molecular docking and ADMET prediction, with traditional synthetic and biological approaches will further accelerate the discovery of the next generation of safe and effective thiophene-containing drugs.[1][18][25][26]
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (URL: )
- Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (URL: )
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: )
- Biological and Pharmacological Activity of Thiophene and its Derivatives - ResearchG
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[12]annulene-scaffold - RSC Publishing. (URL: )
- comparative study of thiophene versus benzene bioisosteres in drug design - Benchchem. (URL: )
- Exploring the Structure-Activity Relationship of 2-Arylpiperidines with Thiophene Modifications: A Technical Guide - Benchchem. (URL: )
- Thiophene-Based Compounds | Encyclopedia MDPI. (URL: )
- Synthesis and Pharmacological Study of Thiophene Deriv
-
Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads - ResearchGate. (URL: [Link])
-
Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives - ResearchGate. (URL: [Link])
-
Gewald reaction - Wikipedia. (URL: [Link])
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: [Link])
-
“Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold - ResearchGate. (URL: [Link])
-
An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (URL: [Link])
-
Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (URL: [Link])
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[12]annulene-scaffold - PMC. (URL: [Link])
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (URL: [Link])
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. (URL: [Link])
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (URL: [Link])
-
Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (URL: [Link])
-
Full article: Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - Taylor & Francis. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (URL: [Link])
-
Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC. (URL: [Link])
-
Gewald Reaction for Thiophene Synthesis | PDF - Scribd. (URL: [Link])
-
MOLECULAR DOCKING STUDY, DRUG-LIKENESS AND PHARMACOKINETIC PROPERTIES (ADMET) PREDICTION OF SOME NOVEL THIOPHENE DERIVATIVES AS. (URL: [Link])
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF - ResearchGate. (URL: [Link])
-
Therapeutic importance of synthetic thiophene - PMC. (URL: [Link])
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: [Link])
-
Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods - PubMed. (URL: [Link])
-
Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (URL: [Link])
-
Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene - Books. (URL: [Link])
-
Aromatic Bioisosteres - Cambridge MedChem Consulting. (URL: [Link])
-
Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC - NIH. (URL: [Link])
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed Central. (URL: [Link])
-
Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - NIH. (URL: [Link])
-
Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones | Royal Society Open Science. (URL: [Link])
-
Biological Activities of Thiophenes | Encyclopedia MDPI. (URL: [Link])
-
Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC. (URL: [Link])
-
Synthesis and antimicrobial evaluation of novel thiophene derivatives - ResearchGate. (URL: [Link])
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. impactfactor.org [impactfactor.org]
- 14. Gewald reaction - Wikipedia [en.wikipedia.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 20. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 25. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. ajol.info [ajol.info]
- 28. royalsocietypublishing.org [royalsocietypublishing.org]
- 29. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
In Silico Profiling of the Phenylamino-thiophen-3-yl-acetonitrile Scaffold: A Structural Biology & Chemometric Framework
Topic: In Silico Modeling of Phenylamino-thiophen-3-yl-acetonitrile Interactions Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.
Executive Summary & Chemical Context
The This compound scaffold represents a privileged substructure in medicinal chemistry, particularly within the kinase inhibitor space. Unlike rigid thiophene-3-carbonitriles, the -3-yl-acetonitrile moiety introduces a methylene linker (-CH2-CN), conferring specific conformational flexibility that allows the nitrile group to explore distinct sub-pockets within a biological target (e.g., the Ribose-binding pocket or Solvent Front of kinases like EGFR or VEGFR-2 ).
This guide delineates a rigorous in silico workflow to model the interactions of this scaffold. It moves beyond standard docking to incorporate Quantum Mechanical (QM) parameterization of the flexible acetonitrile tail and MM/GBSA free energy calculations to validate binding stability.
The Pharmacophore Hypothesis[1][2][3]
-
Phenylamino (Donor): Acts as a hydrogen bond donor (NH) to the kinase hinge region (e.g., Met793 in EGFR). The phenyl ring participates in
- T-shaped interactions with the gatekeeper residue. -
Thiophene Core (Scaffold): Provides the structural orientation, positioning the substituents.
-
3-yl-Acetonitrile (Acceptor/Probe): The flexible nitrile arm acts as a hydrogen bond acceptor or dipole probe, capable of interacting with lysine catalytic triads (e.g., Lys745) or solvent water networks.
Computational Workflow Architecture
The following directed graph illustrates the integrated pipeline, enforcing a "self-validating" loop where MD simulation results feed back into ligand optimization.
Figure 1: Iterative in silico workflow for evaluating thiophene-acetonitrile derivatives. Note the feedback loop from validation to ligand refinement.
Protocol 1: Ligand Construction & QM Parameterization
Standard force fields (GAFF/CHARMM) often poorly parameterize the torsion angle of the methylene-nitrile group relative to the thiophene ring. To ensure accuracy, we employ Density Functional Theory (DFT).
Methodology
-
Structure Generation: Build the 2-(phenylamino)thiophen-3-yl-acetonitrile core in 3D.
-
Geometry Optimization:
-
Software: Gaussian 16 or ORCA.
-
Level of Theory: B3LYP/6-311G(d,p).
-
Objective: Calculate the rotational energy barrier of the C(thiophene)-C(methylene)-C(nitrile) bond.
-
-
Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges to replace standard partial charges, ensuring the electron-withdrawing effect of the nitrile is accurately modeled.
Why this matters: The -CH2CN group is not rigid. An incorrect torsion parameter will force the ligand into an artificial pose during docking, leading to false negatives.
Protocol 2: Molecular Docking Strategy
We focus on EGFR (PDB: 4HJO) as a representative target due to the known affinity of thiophene-based inhibitors for the ATP-binding cleft.
Grid Box Definition
-
Center: Coordinates of the co-crystallized ligand (e.g., Erlotinib).
-
Dimensions:
Å. -
Constraints: Define a Hydrogen Bond constraint on Met793 (Hinge Region). This forces the phenylamino NH to orient correctly, mimicking the adenine ring of ATP.
Scoring & Pose Selection
Do not rely solely on the lowest docking score (kcal/mol). Filter poses based on specific interaction fingerprints:
| Interaction Type | Target Residue (EGFR) | Ligand Moiety | Criterion for Selection |
| H-Bond (Donor) | Met793 (Backbone O) | Phenylamino (NH) | Distance < 3.0 Å |
| Hydrophobic | Leu718, Val726 | Thiophene Ring | |
| Electrostatic | Lys745 (Catalytic) | Acetonitrile (-CN) | Dipole alignment |
| Phe723 | Phenyl Ring | T-shaped or Parallel |
Protocol 3: Molecular Dynamics (MD) & Stability Analysis
Docking provides a static snapshot. MD simulations are required to verify if the flexible acetonitrile tail remains bound or flops into the solvent.
Simulation Setup (GROMACS/Amber)
-
System: Ligand-Protein complex in a cubic box.
-
Solvent: TIP3P water model; 10 Å buffer distance.
-
Neutralization: Add Na+/Cl- ions to 0.15 M concentration.
-
Equilibration:
-
NVT (1 ns) to stabilize temperature (300 K).
-
NPT (1 ns) to stabilize pressure (1 bar).
-
-
Production Run: 100 ns.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): Plot Ligand RMSD vs. Time. A stable binder should plateau < 2.5 Å. If the acetonitrile tail causes the RMSD to fluctuate > 4 Å, the ligand is unstable.
-
Hydrogen Bond Lifetime: Calculate the % occupancy of the Met793 H-bond. High affinity requires > 60% occupancy.
Interaction Logic & Signaling Pathway
To understand the downstream effect of inhibiting the target (e.g., EGFR), we visualize the signaling cascade. The phenylamino-thiophene scaffold blocks the ATP pocket, preventing auto-phosphorylation.
Figure 2: Mechanism of Action. The ligand competes with ATP, halting the RAS/RAF/MEK cascade.
ADMET Profiling (Toxicity Warning)
While the scaffold is promising, the acetonitrile (-CH2CN) group poses specific metabolic risks compared to a stable carbonitrile (-CN).
-
Metabolic Instability: The methylene protons (
to the nitrile) are acidic. CYP450 enzymes can hydroxylate this position, leading to the release of cyanide ions ( ) in vivo. -
In Silico Filter:
-
Run Brenk Structural Alert filters.
-
Calculate BDE (Bond Dissociation Energy) of the
-protons. If BDE < 85 kcal/mol, the compound is a high metabolic risk.
-
Recommendation: If toxicity is flagged, consider bioisosteric replacement of the -CH2CN with a cyanocyclopropyl or oxetane ring to remove the acidic protons while maintaining the dipole.
References
-
Structure-Based Design of Thiophene Kinase Inhibitors Title: Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma Source: Journal of Personalized Medicine (2022) URL:[1][Link]
-
JNK3 Inhibition by Thiophene Scaffolds Title: Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors Source: ACS Medicinal Chemistry Letters (2020) URL:[Link]
-
EGFR Targeting by Thiophene Derivatives Title: Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors Source: RSC Advances (2021) URL:[Link]
-
Docking Methodologies for Thiophene-based Ligands Title: Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies Source: Scientific Reports (2024) URL:[Link]
Sources
Technical Guide: Phenylamino-thiophen-3-YL-acetonitrile (CAS 904817-00-1)
Part 1: Executive Summary & Chemical Identity
Phenylamino-thiophen-3-yl-acetonitrile (CAS 904817-00-1) is a specialized α-aminonitrile intermediate used primarily in the synthesis of non-natural amino acids and heterocyclic drug scaffolds. Structurally, it represents a "masked" amino acid, serving as the direct precursor to 2-amino-2-(thiophen-3-yl)acetic acid (3-Thienylglycine) via hydrolysis.
In medicinal chemistry, this compound is valued for its bioisosterism . The thiophene ring mimics the phenyl ring found in Phenylglycine but offers distinct electronic properties (electron-rich) and metabolic profiles, making it a critical building block for modifying peptide-based therapeutics and kinase inhibitors.
Chemical Profile
| Property | Specification |
| CAS Number | 904817-00-1 |
| IUPAC Name | 2-(phenylamino)-2-(thiophen-3-yl)acetonitrile |
| Synonyms | α-(Phenylamino)-3-thiopheneacetonitrile; 3-Thienyl-N-phenyl-glycinonitrile |
| Molecular Formula | C₁₂H₁₀N₂S |
| Molecular Weight | 214.29 g/mol |
| Appearance | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DCM, EtOAc, Acetonitrile; Insoluble in water |
| Key Functional Groups | Nitrile (-CN), Secondary Amine (-NH-), Thiophene (Heterocycle) |
Part 2: Synthesis Protocol (The Strecker Reaction)
The most robust route to CAS 904817-00-1 is the three-component Strecker Synthesis . This method couples an aldehyde, an amine, and a cyanide source.
Mechanistic Pathway
The reaction proceeds via the in situ formation of an imine (Schiff base) between 3-thiophenecarboxaldehyde and aniline, followed by the nucleophilic attack of the cyanide ion on the imine carbon.
Figure 1: The three-component Strecker synthesis pathway forming the α-aminonitrile scaffold.
Experimental Procedure
Note: This protocol assumes a standard laboratory scale (10 mmol).
Reagents:
-
3-Thiophenecarboxaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq) [Alternative: NaCN/AcOH]
-
Catalyst: Iodine (5 mol%) or InCl₃ (2 mol%)
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 3-thiophenecarboxaldehyde (1.12 g, 10 mmol) and aniline (0.93 g, 10 mmol) in anhydrous MeCN (20 mL). Stir at room temperature for 30 minutes. Observation: Solution may turn yellow/orange indicating imine formation.
-
Cyanide Addition: Cool the mixture to 0°C. Add the catalyst (e.g., Iodine, 127 mg) followed by the dropwise addition of TMSCN (1.5 mL, 12 mmol).
-
Safety Alert: TMSCN is volatile and hydrolyzes to HCN. Perform strictly in a fume hood.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear.
-
Quench & Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure aminonitrile.
Part 3: Applications & Downstream Chemistry
The primary utility of CAS 904817-00-1 lies in its conversion to biologically active derivatives.
Hydrolysis to Non-Natural Amino Acids
The nitrile group is a "masked" carboxylic acid. Acidic hydrolysis yields 3-Thienylglycine , a valuable building block for peptide drugs.
-
Reagents: 6M HCl or H₂SO₄, Reflux, 12h.
-
Significance: 3-Thienylglycine is used to constrain peptide conformation and increase resistance to enzymatic degradation compared to natural Phenylglycine.
Heterocycle Synthesis (Imidazoles)
The aminonitrile motif is a precursor to 1,2-diamines (via reduction) or imidazoles (via cyclization with aldehydes), which are ubiquitous in kinase inhibitors.
Figure 2: Divergent synthetic utility of the aminonitrile core.
Part 4: Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified:
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (CDCl₃) | δ 5.3–5.6 ppm (s, 1H) | The methine proton (-CH-) attached to the nitrile is diagnostic. It appears as a singlet (or doublet if coupled to NH). |
| ¹H NMR (CDCl₃) | δ 4.0–4.5 ppm (br s, 1H) | The amine proton (-NH-). Exchangeable with D₂O. |
| IR Spectroscopy | ~2230–2250 cm⁻¹ | Weak but sharp band corresponding to the Nitrile (C≡N) stretch. |
| IR Spectroscopy | ~3300–3400 cm⁻¹ | Secondary amine (N-H) stretch. |
| Mass Spectrometry | m/z 215 [M+H]⁺ | Confirm molecular ion in positive mode ESI. |
Part 5: Safety & Handling (Critical)
1. Cyanide Hazard: Although the final product is a stable nitrile, the synthesis involves TMSCN or cyanide salts.
-
Protocol: Always keep a cyanide antidote kit (e.g., Hydroxocobalamin) nearby.
-
Waste: All aqueous waste from the reaction must be treated with bleach (Sodium Hypochlorite) at pH >10 to oxidize residual cyanide before disposal.
2. Skin Absorption: Aminonitriles can be absorbed through the skin. Wear double nitrile gloves and a lab coat.
3. Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Aminonitriles can degrade slowly to the corresponding ketone and amine if exposed to moisture and air.
References
Strategic Utilization of Substituted Thiophene Acetonitriles in Medicinal Chemistry
Executive Technical Summary
Substituted thiophene acetonitriles represent a critical class of heterocyclic building blocks in modern drug discovery. Acting as bioisosteres to phenylacetonitriles, they offer unique physicochemical advantages—specifically in modulating lipophilicity (LogP), metabolic stability, and
This guide provides an in-depth analysis of the physicochemical properties, reactivity profiles, and synthetic utility of these compounds. It moves beyond basic characterization to explore the "Thiophene Effect" —the specific electronic influence of the sulfur atom on the acidity of the
Physicochemical Profiling & Bioisosterism
The strategic value of thiophene acetonitriles lies in their relationship to their benzene counterparts. The thiophene ring is electron-rich (excessive
Comparative Properties: Thiophene vs. Benzene Scaffolds
The following table contrasts 2-thiopheneacetonitrile with phenylacetonitrile, highlighting the subtle shifts that medicinal chemists can exploit to tune drug-like properties.
| Property | 2-Thiopheneacetonitrile | Phenylacetonitrile | Implications for Drug Design |
| Molecular Weight | 123.18 g/mol | 117.15 g/mol | Negligible difference in mass. |
| LogP (Lipophilicity) | 1.13 – 1.81 (Experimental) | 1.56 – 1.65 | Thiophene analogs often exhibit slightly lower or comparable lipophilicity, improving aqueous solubility in some series. |
| Boiling Point | 235–238 °C | 233–234 °C | Similar volatility profiles for process handling. |
| Density | 1.157 g/mL | 1.015 g/mL | Thiophene derivatives are denser, affecting extraction layer separation (often bottom layer in aqueous workups). |
| ~19–20 (Estimated in DMSO) | 21.9 (DMSO) | Critical: The thiophene ring stabilizes the carbanion better than benzene, making alkylation facile but requiring careful base selection to avoid over-alkylation. | |
| Aromatic Character | Lower Resonance Energy | High Resonance Energy | Thiophene is more susceptible to oxidative metabolism (S-oxidation) and electrophilic attack. |
Structural Visualization: The Reactivity Landscape
The following diagram outlines the core reactivity nodes of the thiophene acetonitrile scaffold.
Figure 1: Reactivity landscape of thiophene acetonitriles, highlighting the three distinct zones for chemical modification.
Electronic Structure & Reactivity
The "Thiophene Effect" on Acidity
The acidity of the
-
Mechanism: Upon deprotonation, the negative charge is delocalized into the nitrile group (primary resonance) and partially into the thiophene ring.
-
Consequence: The
is approximately 2–3 units lower than phenylacetonitrile. This means weaker bases (e.g., alkoxides like NaOEt) can be used for deprotonation, whereas phenyl analogs often require stronger bases (e.g., NaH, LDA) for efficient mono-alkylation.
Substituent Effects (Hammett Correlation)
When substituting the thiophene ring (e.g., at the 5-position), the electronic properties shift predictably:
-
Halogens (Cl, Br): Increase acidity of the
-protons and lipophilicity. They deactivate the ring toward oxidative metabolism. -
Alkyls (Methyl, Ethyl): Decrease acidity slightly (electron-donating) and increase lipophilicity.
-
Nitro/Cyano on Ring: Drastically increase acidity, potentially leading to side reactions like self-condensation if not handled at low temperatures.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints (TLC/NMR monitoring points).
Protocol A: Controlled -Alkylation (C-C Bond Formation)
Objective: Synthesis of mono-alkylated derivatives (precursors to complex pharmacophores).
Reagents:
-
Substrate: 2-Thiopheneacetonitrile (1.0 eq)
-
Base: Potassium tert-butoxide (KOtBu) (1.1 eq) - Chosen for solubility and pKa match.
-
Electrophile: Alkyl Halide (R-X) (1.05 eq)
-
Solvent: THF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction vessel with 2-thiopheneacetonitrile and anhydrous THF under
atmosphere. Cool to -78 °C.-
Rationale: Low temperature prevents self-condensation (Thorpe-Ziegler reaction) of the nitrile.
-
-
Deprotonation: Add KOtBu solution dropwise over 20 minutes.
-
Checkpoint: Solution should turn deep yellow/orange, indicating carbanion formation. Stir for 30 mins.
-
-
Alkylation: Add the Alkyl Halide (dissolved in THF) slowly.
-
Warm-up: Allow the mixture to warm to 0 °C over 2 hours.
-
Validation: Aliquot for TLC. Disappearance of starting material (
in Hex/EtOAc) confirms conversion.
-
-
Quench: Quench with saturated
. Extract with EtOAc.
Protocol B: Nitrile Reduction to Ethylamine
Objective: Converting the nitrile to a primary amine (bioisostere of phenethylamine).
Reagents:
-
Substrate: Alkylated Thiophene Acetonitrile
-
Reductant:
(2.0 eq) or -
Solvent: Diethyl Ether or THF[1]
Workflow Diagram:
Figure 2: Step-wise reduction protocol with spectroscopic validation checkpoint.
Handling, Stability & Safety
Working with thiophene acetonitriles requires strict adherence to safety protocols due to the nitrile moiety and the sulfur heterocycle.
Thermal & Oxidative Stability
-
Thermal: Generally stable up to 200 °C. However, in the presence of strong acids or bases at high temperatures, the nitrile can hydrolyze.
-
Oxidative: The thiophene sulfur is prone to oxidation to sulfoxides/sulfones (
) if exposed to peroxides or m-CPBA. Avoid oxidizing conditions unless ring modification is intended.
Safety Profile (HSE)
-
Toxicity: Classified as Acute Tox. 3 (Oral/Dermal/Inhalation). High affinity for cytochrome P450 enzymes due to the thiophene ring.
-
Metabolism: Thiophene rings can be metabolically activated to reactive S-oxides or epoxides, which are potential Michael acceptors. In drug design, blocking the 5-position (e.g., with Chlorine or Methyl) is a common strategy to prevent metabolic toxicity.
-
Cyanide Hazard: While the CN group is covalently bonded, combustion or strong metabolic hydrolysis can release cyanide ions. Standard cyanide antidotes (hydroxocobalamin) should be available in the facility.
References
-
Physicochemical Properties of 2-Thiopheneacetonitrile. ChemicalBook/Sigma-Aldrich Data Sheets.
-
Bioisosterism in Drug Design: Thiophene vs. Benzene. Journal of Medicinal Chemistry.
-
Acidity of Nitriles and Heterocyclic Effects. Bordwell pKa Table (DMSO).
-
Synthesis of Duloxetine and Thiophene Intermediates. ResearchGate / NepJOL.
-
Safety Data Sheet (SDS) - 2-Thiopheneacetonitrile. Fisher Scientific.
Sources
Methodological & Application
Paal-Knorr thiophene synthesis for novel analogs
Application Note & Protocol
Topic: Strategic Synthesis of Novel Thiophene Analogs via the Paal-Knorr Reaction for Drug Discovery Platforms
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics. Its capacity for diverse biological interactions makes it a high-value target for novel drug design.[1][2][3] The Paal-Knorr thiophene synthesis, a robust and versatile reaction, provides a direct and efficient pathway to construct substituted thiophenes from readily available 1,4-dicarbonyl compounds.[4][5][6] This application note delivers an in-depth guide to the Paal-Knorr thiophene synthesis, focusing on its mechanistic underpinnings, strategic application in creating libraries of novel analogs for structure-activity relationship (SAR) studies, and a detailed, field-tested laboratory protocol.
Mechanistic Insights: The "Why" Behind the Synthesis
The Paal-Knorr thiophene synthesis is the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent to form a thiophene ring.[7][8][9] Understanding the mechanism is paramount for optimizing reaction conditions and predicting outcomes.
Core Transformation: The reaction fundamentally replaces the two carbonyl oxygens of the 1,4-diketone with a single sulfur atom and forms a new aromatic ring through cyclization and dehydration.
The Role of the Sulfurizing Agent: Reagents such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent are not merely sulfur donors. They are bifunctional, acting as both a sulfurizing agent to convert carbonyls to thiocarbonyls and a powerful dehydrating agent to drive the final aromatization step.[4][5][7][10]
Accepted Reaction Pathway: Early hypotheses suggested the reaction might proceed through a furan intermediate that was subsequently sulfurized. However, experimental evidence demonstrated that treating isolated furans with phosphorus pentasulfide gave inconsistent results compared to the direct treatment of 1,4-dicarbonyls.[4][5] This led to the currently accepted mechanism, which proceeds through the sulfurization of the dicarbonyl.[4][11] While the exact intermediates are still a subject of some investigation, the pathway is believed to involve the formation of a thioketone, which facilitates the ring closure.[4][12]
The proposed mechanism involves the following key steps:
-
Enolization: The 1,4-dicarbonyl compound undergoes tautomerization to its enol form.
-
Sulfurization: The sulfurizing agent (e.g., P₄S₁₀) converts one or both carbonyl groups into a more reactive thioketone (thione).
-
Intramolecular Cyclization: The enol oxygen or hydroxyl group attacks the thiocarbonyl carbon, initiating ring closure to form a five-membered dihydrothiophene intermediate.
-
Dehydration: The powerful dehydrating nature of the sulfurizing agent facilitates the elimination of two molecules of water, leading to the formation of the stable, aromatic thiophene ring.
Caption: Proposed mechanism of the Paal-Knorr Thiophene Synthesis.
Protocol: Synthesis of 2,5-diphenylthiophene
This protocol details the synthesis of 2,5-diphenylthiophene from 1,4-diphenyl-1,4-butanedione, serving as a representative example for the synthesis of novel analogs. The choice of substituents on the starting diketone directly translates to the final thiophene analog, making this a powerful tool for building a compound library.
Materials and Equipment
| Reagent/Material | CAS Number | M.W. | Quantity | Notes |
| 1,4-Diphenyl-1,4-butanedione | 495-71-6 | 238.28 | 2.38 g (10 mmol) | Starting material. |
| Lawesson's Reagent | 19172-47-5 | 404.47 | 4.45 g (11 mmol) | Sulfurizing agent. Handle with care. |
| Toluene | 108-88-3 | 92.14 | 50 mL | Anhydrous solvent. |
| Saturated NaHCO₃ (aq) | N/A | N/A | 50 mL | For quenching. |
| Brine (Saturated NaCl) | N/A | N/A | 50 mL | For washing. |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | Drying agent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | For extraction. |
| Hexanes | 110-54-3 | 86.18 | As needed | For chromatography. |
| Silica Gel | 63231-67-4 | 60.08 | As needed | For column chromatography. |
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, oil bath, separatory funnel, rotary evaporator, chromatography column.
Step-by-Step Experimental Procedure
A. Reaction Setup & Execution
-
Inert Atmosphere: Assemble the 250 mL round-bottom flask with a magnetic stir bar and reflux condenser under a nitrogen atmosphere. This is crucial to prevent moisture, which can decompose the sulfurizing agent.
-
Reagent Addition: To the flask, add 1,4-diphenyl-1,4-butanedione (10 mmol) and anhydrous toluene (50 mL). Stir until the solid is fully dissolved.
-
Sulfurizing Agent: Carefully add Lawesson's Reagent (11 mmol) to the solution. Causality Note: Adding the reagent in one portion is acceptable here, but for larger scales or more reactive substrates, portion-wise addition is recommended to manage the exothermic nature and initial gas evolution.
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C) using an oil bath. The solution will typically turn a dark color.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting diketone spot and the appearance of a new, less polar product spot indicates completion. The reaction is typically complete within 2-4 hours.
B. Work-up and Purification
-
Cooling: Once the reaction is complete, remove the oil bath and allow the mixture to cool to room temperature.
-
Quenching (Critical Safety Step): Conduct this step in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture into a beaker containing saturated sodium bicarbonate solution (50 mL) while stirring. This will quench any remaining reactive sulfur species and neutralize acidic byproducts. Expect vigorous gas evolution (H₂S - toxic, rotten egg smell)! [5]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (50 mL) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid via column chromatography on silica gel, eluting with hexanes or a hexanes/DCM gradient to afford the pure 2,5-diphenylthiophene as a white to off-white solid.
Characterization and Data
The identity and purity of the synthesized analog must be confirmed.
| Analysis | Expected Result for 2,5-diphenylthiophene |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.60-7.55 (m, 4H, Ar-H), 7.40-7.35 (m, 4H, Ar-H), 7.30-7.25 (m, 2H, Ar-H), 7.24 (s, 2H, Thiophene-H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 143.9, 134.5, 129.1, 127.8, 125.9, 123.8. |
| Mass Spec (EI) | m/z (%) = 236.07 (M⁺, 100). |
| Melting Point | 152-154 °C. |
| Yield | Typically 75-90%. |
Experimental Workflow & Troubleshooting
A robust workflow ensures reproducibility and efficient problem-solving.
Caption: General workflow for Paal-Knorr thiophene synthesis.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Lawesson's Reagent (hydrolyzed); Insufficient heating; Wet solvent/glassware. | Use fresh, high-quality Lawesson's Reagent; Ensure reaction reaches reflux temperature; Use anhydrous solvent and oven-dried glassware. |
| Incomplete Reaction | Insufficient reaction time; Steric hindrance from bulky substituents on the diketone. | Increase reflux time and continue monitoring by TLC; Consider switching to a higher-boiling solvent like xylene or explore microwave-assisted conditions.[4] |
| Complex Mixture of Products | Reaction temperature too high causing decomposition; Impure starting materials. | Reduce reaction temperature slightly; Confirm purity of starting diketone by NMR or melting point before starting. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the polarity of the chromatography eluent carefully; Consider recrystallization as an alternative or complementary purification step. |
Conclusion
The Paal-Knorr thiophene synthesis is a time-honored yet highly relevant method for the construction of substituted thiophenes.[6][10] Its operational simplicity, tolerance for a wide range of substituents, and the commercial availability of diverse 1,4-dicarbonyl precursors make it an indispensable tool in modern drug discovery. By understanding the underlying mechanism and adhering to a robust, safety-conscious protocol, researchers can efficiently generate libraries of novel thiophene analogs to fuel the discovery of next-generation therapeutics.
References
-
Paal–Knorr synthesis. In: Wikipedia. [Link]
-
Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. PubMed. [Link]
-
Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. [Link]
-
Synthesis of Furan and Thiophene. Author Provided. [Link]
-
Mishra, R., et al. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Paal–Knorr synthesis: An old reaction, new perspectives. ResearchGate. [Link]
-
What is the Paal-Knorr synthesis of a thiophene mechanism?. Quora. [Link]
-
Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]
-
Thiophene and Furan Synthesis Methods. Scribd. [Link]
-
Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. Author Provided. [Link]
-
Paal–Knorr synthesis. Grokipedia. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
-
Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
From 1,4-dicarbonyl compounds and a source of sulfide (Paal–Knorr thiophene synthesis or P). Author Provided. [Link]
-
What is the Paal-Knorr synthesis of a thiophene mechanism?. Quora. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. grokipedia.com [grokipedia.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. chemistry1.quora.com [chemistry1.quora.com]
Advanced Cell-Based Assay Profiling for Thiophene Derivatives
Abstract
Thiophene derivatives represent a privileged scaffold in medicinal chemistry, serving as versatile bioisosteres for benzene rings to improve pharmacokinetic profiles. However, their specific physicochemical properties—high lipophilicity, potential for metabolic S-oxidation, and photo-reactivity—demand specialized handling in cell-based assays. This guide provides a rigorous, field-proven framework for evaluating thiophene derivatives, focusing on solubility management, cytotoxicity profiling, and functional anti-inflammatory validation.
Module 1: Compound Management & Solubility Optimization
The Challenge: Thiophene derivatives are characteristically lipophilic. A common failure mode in cell assays is "compound crash-out"—micro-precipitation in aqueous media that mimics cytotoxicity, leading to false positives (non-specific cell death) or false negatives (lack of availability).
The "Crash-Out" Prevention Protocol
Do not treat thiophenes like standard small molecules. Use the Intermediate Dilution Method rather than direct addition to media.
-
Stock Preparation: Dissolve neat compound in 100% DMSO to a master stock of 10 mM. Vortex for 1 minute.
-
Critical Check: If the solution is cloudy, sonicate at 37°C for 5 minutes.
-
-
Intermediate Plate (The 100x Step):
-
Prepare a 96-well "Intermediate Plate" using sterile PBS or serum-free media.
-
Dilute the DMSO stock 1:10 into this plate (e.g., 10 µL stock + 90 µL PBS).
-
Observation: Check for turbidity immediately. If precipitation occurs here, the compound is insoluble at this tier. You must use a solubility enhancer (e.g., 0.5% Tween-80 or cyclodextrin) before cell contact.
-
-
Final Dosing: Transfer from the Intermediate Plate to the Cell Plate to achieve the final 1x concentration (keeping final DMSO < 0.5%).
Light Sensitivity (Phototoxicity)
Thiophene rings can act as photosensitizers, generating Reactive Oxygen Species (ROS) upon exposure to ambient light (Type I/II mechanisms).
-
Protocol Adjustment: Perform all liquid handling in low-light conditions (amber tubes or dim room). Wrap incubation plates in aluminum foil during the 24–72 hour treatment phase to distinguish intrinsic toxicity from phototoxicity.
Module 2: Cytotoxicity & Proliferation Profiling
Objective: Determine the IC50 of thiophene derivatives against cancer lines (e.g., HepG2, HeLa, MCF-7) while ruling out false toxicity due to precipitation.
Assay Choice: MTT vs. Resazurin
While MTT is standard, thiophene derivatives containing reducing moieties can sometimes directly reduce tetrazolium salts, causing high background.
-
Recommendation: Use Resazurin (Alamar Blue) for the primary screen as it is non-lytic and less prone to chemical interference by sulfur-containing heterocycles. Use MTT only for endpoint confirmation.
Detailed Protocol (MTT Endpoint)
Materials: HepG2 cells, MTT Reagent (5 mg/mL in PBS), DMSO.
-
Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Remove old media. Add 100 µL fresh media containing the thiophene derivative (0.1 µM – 100 µM) prepared via the Intermediate Dilution Method.
-
Controls: Vehicle (0.5% DMSO), Positive Control (Doxorubicin 1 µM), Blank (Media only).
-
-
Incubation: Incubate for 48h at 37°C, 5% CO2. Protect from light.
-
MTT Addition: Add 10 µL MTT stock to each well. Incubate for 3–4 hours.
-
Solubilization: Carefully aspirate media (do not disturb formazan crystals). Add 100 µL DMSO to dissolve crystals.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis:
Module 3: Functional Anti-Inflammatory Assay (NO Inhibition)
Context: Many thiophene derivatives are designed as COX-2 or LOX inhibitors. The standard validation model is Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) production in RAW 264.7 macrophages.
Experimental Logic
-
Basal State: Macrophages produce negligible NO.
-
Induction: LPS triggers TLR4, activating NF-kB, leading to iNOS expression and NO release.
-
Intervention: Thiophene derivatives should block this pathway (upstream at TLR4 or downstream at iNOS).
-
Readout: Griess Reagent measures Nitrite (
), the stable metabolite of NO.
Step-by-Step Protocol
Cells: RAW 264.7 (Mouse Macrophages). Reagents: LPS (E. coli serotype), Griess Reagent (1% Sulfanilamide, 0.1% NED).
-
Seeding: Seed RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Treat cells with Thiophene derivatives (10, 25, 50 µM) for 1 hour prior to inflammation induction.
-
Induction: Add LPS (final concentration 1 µg/mL) to all wells except the "Basal Control."
-
Co-Incubation: Incubate for 24 hours.
-
Harvest: Transfer 100 µL of supernatant to a fresh transparent 96-well plate.
-
Griess Reaction: Add 100 µL Griess Reagent. Incubate 10 mins at Room Temp (protect from light).
-
Quantification: Measure Absorbance at 540 nm. Calculate NO concentration using a Sodium Nitrite standard curve.
Module 4: Mechanism of Action (Kinase Signaling)
Thiophene derivatives frequently target Receptor Tyrosine Kinases (RTKs) like VEGFR-2 or EGFR.
Visualization of Signaling Pathways
The following diagram illustrates the screening workflow and the specific signaling nodes (NF-kB/NO and RTK) often targeted by thiophenes.
Caption: Integrated workflow for thiophene profiling, linking solubility checks to cytotoxicity and functional NO inhibition pathways.
Module 5: Troubleshooting & Optimization
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Precipitation in wells | "Crash-out" upon media contact. | Use the Intermediate Dilution Method (Section 1.1). Add 1% BSA to media to act as a carrier. |
| High background in MTT | Thiophene reducing the tetrazolium. | Switch to Resazurin or perform a "Wash Step" before adding MTT reagent. |
| Inconsistent IC50 | Phototoxicity. | Strictly protect plates from light during incubation. Thiophenes can generate singlet oxygen. |
| Low NO inhibition | Poor cellular uptake. | Check logP. If >4, extend pre-incubation time to 4 hours to allow membrane permeation. |
Data Reporting Standards
When publishing data on thiophene derivatives, ensure the following are reported to meet E-E-A-T standards:
-
DMSO Concentration: Explicitly state the final % (e.g., 0.1%).
-
Solubility Limit: Report the highest concentration tested without precipitation.
-
Light Conditions: State "Assays performed under light-protected conditions."
References
-
Mak, K. K., et al. (2022).[1] Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators.[1][2] ChemistryOpen, 11(10).[1]
-
Zhang, J., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.[3][4][5] International Journal of Nanomedicine.
-
Fuse, S., et al. (2017). Thiophene-Based Organic D–π–A Dyes as Potent Sensitizers for Photodynamic Therapy.[6] Photochemistry and Photobiology.
-
Alvarado, Y. J., et al. (2010). Solubility of thiophene-2-carboxaldehyde phenylhydrazone derivatives in aqueous DMSO... inhibition of lymphoproliferation.[7] Journal of Solution Chemistry.
Sources
- 1. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. research.usfq.edu.ec [research.usfq.edu.ec]
Application Note: Phenylamino-thiophen-3-yl-acetonitrile as a Potent MK2 Kinase Inhibitor
Introduction & Biological Context
The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of pro-inflammatory cytokine production.[1][2][3] While p38 inhibitors have been extensively studied, they often suffer from toxicity due to off-target effects and feedback loop inhibition. Consequently, MAPKAPK2 (MK2) , a direct downstream substrate of p38, has emerged as a superior therapeutic target. MK2 governs the stability and translation of mRNA for key cytokines, including TNF-
Phenylamino-thiophen-3-yl-acetonitrile represents the core pharmacophore of a highly specific class of MK2 inhibitors (often exemplified by MK2 Inhibitor III ). Unlike upstream p38 inhibitors, targeting MK2 with this scaffold prevents cytokine release without affecting the p38-dependent activation of downstream targets involved in housekeeping functions, thereby offering a safer toxicological profile.
Key Compound Properties
| Property | Description |
| Chemical Class | Aminothiophene / Thiophene-acetonitrile derivative |
| Primary Target | MAPKAPK2 (MK2) |
| Mechanism | ATP-Competitive Inhibitor |
| IC50 (Enzymatic) | ~8.5 nM (MK2) |
| IC50 (Cellular) | ~4.4 |
| Solubility | Soluble in DMSO (>5 mg/mL); Poor aqueous solubility |
Mechanism of Action (MOA)
The this compound scaffold functions as an ATP-competitive inhibitor .[4] It binds to the ATP-binding pocket of the active MK2 kinase, preventing the phosphorylation of its primary substrate, HSP27 (Heat Shock Protein 27).
Under normal inflammatory stress (e.g., LPS stimulation), p38 phosphorylates MK2. Activated MK2 phosphorylates HSP27, causing it to dissociate from actin filaments and facilitate the export of cytokine mRNA from the nucleus to the cytoplasm for translation. By blocking MK2, this compound sequesters pro-inflammatory mRNA in the nucleus, effectively silencing the inflammatory response.
Pathway Visualization
Figure 1: The p38/MK2 signaling cascade.[1][2][5][4] The inhibitor (black hexagon) competitively binds MK2, preventing HSP27 phosphorylation and subsequent cytokine production.
Preparation and Handling
Critical Note: This compound is hydrophobic. Proper handling is essential to prevent precipitation in aqueous buffers, which causes false negatives in assays.
-
Stock Preparation:
-
Dissolve the powder in 100% DMSO to a concentration of 10 mM .
-
Vortex for 1 minute to ensure complete solubilization.
-
Aliquot into light-protective tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
-
-
Working Solutions:
-
Prepare intermediate dilutions in 100% DMSO first.
-
"The 1000x Rule": When adding to cell culture or enzymatic buffers, keep the final DMSO concentration
0.1% (or 1% if validated). -
Example: To achieve 1
M final assay concentration, dilute stock to 1 mM in DMSO, then add 1 L of this 1 mM solution to 999 L of assay buffer.
-
Protocol A: Biochemical Kinase Assay (TR-FRET)
This protocol validates the inhibitor's potency (IC50) against purified MK2 enzyme using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Rationale: We use a low ATP concentration (
Materials
-
Enzyme: Recombinant Human MK2 (active).
-
Substrate: Fluorescein-labeled HSP27 peptide or generic Ser/Thr peptide (e.g., CREBtide).
-
ATP: Ultra-pure (set to
, typically 10 M for MK2). -
Detection: Terbium-labeled anti-phospho-peptide antibody.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Procedure
-
Compound Plate Prep:
-
Prepare a 10-point dose-response curve of the inhibitor in 100% DMSO (starting at 10
M, 3-fold serial dilutions). -
Transfer 50 nL of compound to a 384-well low-volume white plate (using an acoustic dispenser or pin tool).
-
-
Enzyme/Substrate Mix:
-
Dilute MK2 enzyme and Peptide Substrate in the Assay Buffer.
-
Concentration: Target 0.5 nM MK2 and 200 nM Substrate (final).
-
Add 5
L of this mix to the wells containing the compound. -
Incubation: 15 minutes at Room Temperature (RT) to allow inhibitor-enzyme binding.
-
-
Reaction Initiation:
-
Add 5
L of ATP solution (20 M prepared, 10 M final) to start the reaction. -
Seal plate and incubate for 60 minutes at RT.
-
-
Detection:
-
Add 10
L of Stop Solution containing EDTA (20 mM) and Terbium-labeled antibody (2 nM). -
Incubate for 60 minutes.
-
-
Readout:
-
Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission 1: 495 nm, Emission 2: 520 nm).
-
Calculate the TR-FRET ratio (Em520/Em495).
-
Protocol B: Cellular Inflammation Assay (LPS-Induced TNF- )
This protocol assesses the compound's ability to permeate the cell membrane and inhibit the pathway in a physiological context.
Cell Line: THP-1 (Human monocytic leukemia) or U937 cells.
Readout: ELISA for TNF-
Workflow Visualization
Figure 2: Cellular assay workflow for validating MK2 inhibition.
Step-by-Step Procedure
-
Cell Seeding:
-
Seed THP-1 cells in 96-well plates at
cells/well in RPMI-1640 + 10% FBS. -
Differentiation (Optional): For adherent macrophage-like phenotype, treat with PMA (100 nM) for 24h prior to assay.
-
-
Inhibitor Treatment:
-
Prepare 1000x stocks of this compound in DMSO.
-
Dilute into media to 1x concentration (Final DMSO 0.1%).
-
Add to cells and incubate for 1 hour at 37°C/5% CO
. -
Control: Include a DMSO-only vehicle control.
-
-
Stimulation:
-
Add Lipopolysaccharide (LPS) (from E. coli O111:B4) to a final concentration of 1
g/mL. -
Incubate for 4 hours . (TNF-
peaks at 4 hours; IL-6 peaks at 18-24 hours).
-
-
Harvest & Analysis:
-
Centrifuge plate at 1500 rpm for 5 minutes to pellet cells.
-
Collect cell-free supernatant.
-
Quantify TNF-
using a commercial Sandwich ELISA kit.
-
-
Data Analysis:
-
Normalize TNF-
levels to the DMSO + LPS control (100% activity). -
Plot % Inhibition vs. Log[Concentration] to determine EC50.
-
Data Validation & Troubleshooting
To ensure Scientific Integrity , every experiment must be self-validating.
| Issue | Probable Cause | Corrective Action |
| High Background (Kinase Assay) | Antibody concentration too high or non-specific binding. | Titrate antibody; add 0.01% BSA or Brij-35 to buffer. |
| Low Potency (IC50 > 100 nM) | High ATP concentration competing with inhibitor. | Ensure ATP is at or below the |
| Cell Toxicity | Inhibitor precipitates or general cytotoxicity. | Perform an MTT/CellTiter-Glo assay in parallel to ensure reduction in cytokine is not due to cell death. |
| No Inhibition in Cells | Poor permeability or high protein binding. | Verify solubility in media; perform assay in low-serum (1% FBS) media to reduce protein binding. |
References
-
Anderson, D.R., et al. (2007). Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[5][6] Journal of Medicinal Chemistry.[7][8] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MK2 Inhibitor III | MAPKAP-K2 inhibitor | CAS 724711-21-1 | Buy MK2 Inhibitor III from Supplier InvivoChem [invivochem.com]
- 3. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. MK-2 Inhibitor III | CAS 1186648-22-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. chemicalkinomics.com [chemicalkinomics.com]
- 8. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Phenylamino-thiophen-3-YL-acetonitrile for drug discovery
Application Note: Development of Phenylamino-thiophen-3-yl-acetonitrile Scaffolds for Kinase Inhibition
Executive Summary
The This compound scaffold represents a specialized subclass of aminothiophenes, distinct from the classical Gewald-derived 3-carbonitriles. While the 3-carbonitrile (–CN) variants are well-documented privileged structures in kinase discovery (e.g., targeting IKK
This guide details the rational design, synthetic protocols, and biological validation of this scaffold. It addresses the specific challenge of synthesizing the elongated acetonitrile side chain and optimizing the phenylamino moiety for hydrophobic interactions.
Rational Design & Mechanism of Action
Structural Logic (SAR)
The scaffold functions as a bioisostere of the purine core found in ATP.
-
Thiophene Core: Acts as the central hinge-binding scaffold.
-
2-Phenylamino Group: The nitrogen acts as a hydrogen bond donor to the hinge region (e.g., hinge backbone carbonyls). The phenyl ring projects into the hydrophobic back pocket (selectivity filter).
-
3-Acetonitrile Group: Unlike the rigid nitrile directly attached to the ring, the methylene spacer (–CH
–) in the acetonitrile group introduces flexibility. This allows the nitrile nitrogen to reach distinct polar residues (e.g., Lysine catalytic triad) or water networks that are inaccessible to the rigid 3-carbonitrile analogs.
Pathway Visualization
The following diagram illustrates the workflow from scaffold selection to lead identification.
Figure 1: Strategic workflow for developing phenylamino-thiophene-3-yl-acetonitrile inhibitors.
Experimental Protocols
Chemical Synthesis Protocol
Objective: Synthesize 2-(phenylamino)thiophene-3-acetonitrile . Challenge: Direct Gewald synthesis yields the carbonitrile, not the acetonitrile. Therefore, a displacement strategy on a pre-functionalized thiophene is required.
Reagents:
-
Starting Material: 2-Bromo-3-(bromomethyl)thiophene
-
Reagents: Sodium Cyanide (NaCN), Aniline, Pd
(dba) (Catalyst), Xantphos (Ligand), NaO^t^Bu (Base). -
Solvents: DMSO, Toluene (anhydrous).
Step-by-Step Methodology:
-
Cyanation (Formation of the Acetonitrile Tail):
-
Dissolve 2-bromo-3-(bromomethyl)thiophene (1.0 eq) in DMSO (0.5 M).
-
Add NaCN (1.2 eq) slowly at 0°C to prevent exotherms.
-
Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).
-
Workup: Quench with water, extract with diethyl ether. Wash organic layer with brine. Dry over MgSO
. -
Result:2-bromo-thiophene-3-acetonitrile . (Note: The bromine at C2 remains intact due to the milder conditions relative to aryl halide displacement).
-
-
Buchwald-Hartwig Amination (Introduction of Phenylamino Group):
-
In a glovebox or under Argon, combine 2-bromo-thiophene-3-acetonitrile (1.0 eq) and Aniline (1.2 eq) in anhydrous Toluene.
-
Add Pd
(dba) (2 mol%) and Xantphos (4 mol%). -
Add NaO^t^Bu (1.5 eq).
-
Seal the vial and heat to 100°C for 12–16 hours.
-
Purification: Filter through Celite. Concentrate in vacuo. Purify via Flash Column Chromatography (SiO
, Gradient 0-20% EtOAc in Hexanes).
-
Validation Criteria:
-
H NMR (DMSO-d
): Look for the singlet of the –CH –CN protons around 3.8–4.0 ppm. The NH proton should appear as a broad singlet around 8.5–9.5 ppm (exchangeable with D O). -
LC-MS: Confirm [M+H]
peak (Expected MW ~214.28 Da).
In Vitro Biological Assay (Kinase Inhibition)
Objective: Determine the IC
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagent Prep:
-
Prepare 10 mM stock of the compound in 100% DMSO.
-
Dilute to 4x working concentration in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35).
-
-
Reaction Assembly (384-well plate):
-
Step A: Add 2.5
L of Compound (serial dilutions). -
Step B: Add 2.5
L of Kinase Enzyme (0.5 nM final). Incubate 15 min at RT (allows for "Type II" slow-binding detection if applicable). -
Step C: Add 5
L of Substrate Mix (ATP + Biotinylated Peptide Substrate). -
Incubation: 60 minutes at RT.
-
-
Detection:
-
Add 10
L of Detection Mix (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC). -
Read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Excitation: 337 nm. Emission: 615 nm (Eu) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate Ratio = (Signal 665nm / Signal 615nm)
10,000. -
Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC
.
-
Data Presentation & Analysis
When reporting results for this scaffold, organize data to highlight the impact of the acetonitrile group compared to the standard carbonitrile.
Table 1: Structure-Activity Relationship (SAR) Comparison
| Compound ID | R2 (Amino Sub.) | R3 (Side Chain) | Target Kinase IC | Solubility ( | Notes |
| Ref-01 | -NH-Ph | -CN (Carbonitrile) | 45 | 120 | Standard Gewald product |
| Lead-02 | -NH-Ph | -CH | 12 | 250 | Improved potency & solubility |
| Analog-03 | -NH-(4-F-Ph) | -CH | 8 | 210 | Fluorine improves metabolic stability |
| Neg-Ctrl | -H | -CH | >10,000 | >500 | Essential hinge interaction lost |
Interpretation:
If Lead-02 shows lower IC
Safety & Stability (Application Note)
-
Nitrile Hydrolysis: The acetonitrile group (–CH
CN) is susceptible to hydrolysis to the corresponding acetic acid (–CH COOH) by nitrilases or extreme pH in vivo.-
Mitigation: Bioisosteric replacement with a trifluoromethyl group (–CF
) or cyclopropanation of the methylene linker if half-life (t ) is low in liver microsomes.
-
-
Toxicity: Aminothiophenes can be metabolically activated to reactive sulfoxides. Monitor glutathione (GSH) adduct formation during ADME screening.
References
-
Gewald, K. (1966).[1] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte.
-
Sabnis, R. W. (2025). "2-Aminothiophene-3-carbonitriles as Kinase Inhibitors." PubChem Compound Summary. Link
-
Mishra, R., et al. (2011). "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica. Link
-
BenchChem. (2025).[2] "Applications of Thiophene Derivatives in Medicinal Chemistry." Application Notes. Link
-
Fluorochem. (2025). "Thiophene-3-acetonitrile Product Data." Chemical Catalog. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Phenylamino-thiophen-3-yl-acetonitrile
CAS No: 904817-00-1 | Target Class: Aminothiophene Intermediates (Kinase Inhibitors)
Executive Summary
This guide addresses yield optimization for Phenylamino-thiophen-3-yl-acetonitrile , a critical scaffold in medicinal chemistry often utilized for kinase inhibitor development. The synthesis of this molecule presents a unique "chemical conflict": the electron-rich thiophene ring is prone to oxidation and polymerization, while the acetonitrile side chain is sensitive to hydrolysis under the basic conditions required for N-arylation.
Our technical analysis identifies the C-N bond formation (attaching the phenyl group) as the primary bottleneck. While classical Nucleophilic Aromatic Substitution (
Part 1: Strategic Synthetic Workflows
The following decision tree outlines the two primary synthetic routes. Route A (Buchwald-Hartwig) is recommended for high-yield applications, while Route B (
Figure 1: Comparison of Synthetic Routes. Route A is the focus of this optimization guide due to its superior impurity profile.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Reaction Stalling & Low Conversion
Q: I am using a standard Pd(PPh3)4 catalyst for the coupling, but the reaction stalls at 50% conversion. Why?
A: The thiophene sulfur atom is a potent catalyst poison.
Thiophene rings can coordinate to Palladium, displacing standard monodentate phosphines like triphenylphosphine (
-
The Fix: Switch to bulky, electron-rich bidentate or Buchwald-type ligands .
-
Recommended Ligand: XPhos or BINAP . These bulky ligands create a steric shell that prevents the thiophene sulfur from binding to the Pd center, facilitating the oxidative addition of the aryl bromide.
-
Protocol Adjustment: Use a precatalyst like Pd2(dba)3 (1-2 mol%) with XPhos (2-4 mol%).
-
Q: My starting material (2-bromo-3-thiopheneacetonitrile) is being consumed, but I see no product—just a dark tar. What is happening?
A: You are likely witnessing base-mediated polymerization or homocoupling .
The methylene protons of the acetonitrile group (
-
The Fix: Optimize your base selection.
-
Avoid: Strong bases like
or unless strictly controlled at low temps. -
Use:
or in dioxane. These mild inorganic bases are sufficient for the Buchwald amination but less likely to deprotonate the acetonitrile side chain aggressively. -
Alternative: If using
, ensure it is added last and the reaction is heated immediately to favor the amination over the background deprotonation.
-
Category 2: Impurity Profile & Stability
Q: The product turns black during workup. How do I prevent this oxidation? A: Aminothiophenes are notoriously electron-rich and susceptible to oxidative degradation (formation of imino-quinoid species).
-
The Fix: Implement an "Antioxidant Workup."
-
Degas all solvents (sparge with Argon for 15 mins) prior to use.
-
Add a reducing agent: Wash the organic layer with a 5% solution of Sodium Bisulfite (
) or Ascorbic Acid during extraction. This scavenges radical species. -
Storage: Store the final product under Argon at -20°C, protected from light.
-
Q: I see a byproduct with M+18 mass. Is my nitrile hydrolyzing?
A: Yes, the nitrile (
-
The Fix:
-
Use anhydrous toluene or 1,4-dioxane (stored over molecular sieves).
-
Switch to Cesium Carbonate (
) as the base; it is less hygroscopic and less nucleophilic toward the nitrile than hydroxide bases.
-
Part 3: Optimized Experimental Protocol
Protocol: Buchwald-Hartwig Synthesis of this compound Scale: 1.0 gram (Optimization Scale)
| Reagent | Equivalents | Role | Critical Note |
| 2-Bromo-3-thiopheneacetonitrile | 1.0 eq | Electrophile | Purify via short silica plug if dark/aged. |
| Aniline | 1.2 eq | Nucleophile | Distill if colored (oxidized anilines kill yield). |
| 0.02 eq (2 mol%) | Catalyst Source | Use fresh, purple crystals. Black powder = dead Pd. | |
| XPhos | 0.04 eq (4 mol%) | Ligand | Critical for preventing S-poisoning. |
| 2.0 eq | Base | Must be finely ground and dried. | |
| 1,4-Dioxane | 0.2 M Conc. | Solvent | Anhydrous, degassed. |
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round bottom flask and let cool under a stream of Argon.
-
Solvent Prep: Sparg anhydrous 1,4-dioxane with Argon for 20 minutes.
-
Charging: Add
, XPhos, and to the flask. Cycle Argon/Vacuum 3 times. -
Addition: Add the 2-bromo-3-thiopheneacetonitrile and Aniline as solutions in the degassed dioxane via syringe.
-
Reaction: Heat to 90°C (oil bath temperature). Monitor by HPLC/TLC every 2 hours.
-
Checkpoint: Reaction should be complete within 4-6 hours. If it stalls >12h, catalyst death has occurred.
-
-
Workup (Crucial): Cool to Room Temp. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black.
-
Wash: Wash filtrate with 5%
(aq) (to prevent oxidation) followed by Brine. -
Purification: Flash chromatography (Hexane/EtOAc gradient). Note: Aminothiophenes often streak on silica; add 1% Triethylamine to the eluent.
Part 4: Mechanism of Failure Analysis
Understanding why the reaction fails is key to preventing it. The diagram below illustrates the competition between the desired catalytic cycle and the common "Death Pathways" for this specific substrate.
Figure 2: Mechanistic Failure Analysis. The red path indicates catalyst poisoning by the thiophene ring, solvable by ligand choice. The yellow path indicates side-chain reactivity, solvable by base choice.
References
-
Buchwald-Hartwig Amination Fundamentals
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.
-
-
Ligand Selection for Heterocycles (XPhos)
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
-
-
Gewald Reaction & Aminothiophene Stability
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.
-
-
Thiophene Catalyst Poisoning
Sources
Phenylamino-thiophen-3-YL-acetonitrile solubility and stability issues
Topic: Solubility, Stability, and Handling of Phenylamino-thiophen-3-yl-acetonitrile Derivatives Document ID: TS-PTA-2024-05 Audience: Medicinal Chemists, HTS Screeners, and DMPK Scientists
Executive Summary
This compound represents a class of lipophilic heterocyclic building blocks often utilized in the synthesis of kinase inhibitors (e.g., MK2, VEGFR pathways) and fused polycyclic systems (e.g., thienopyridines).[1]
Users frequently encounter two primary failure modes:
-
"Crashing Out": Rapid precipitation upon dilution into aqueous buffers due to high lipophilicity (cLogP > 3.0) and planar
-stacking. -
Oxidative Degradation: Discoloration (yellowing/browning) caused by the electron-rich thiophene-amine system and the active methylene group adjacent to the nitrile.
This guide provides validated protocols to mitigate these issues, ensuring assay reproducibility.
Module 1: Solubility & Dissolution Protocols
The Issue: "My compound precipitates immediately in PBS/Media."
Root Cause:
The thiophene core is inherently hydrophobic. When combined with a phenylamino group, the molecule becomes highly planar, encouraging strong intermolecular
Quantitative Solubility Profile (Representative Data):
| Solvent | Solubility Limit (approx.)[2][3][4][5][6] | Status |
| DMSO | > 100 mg/mL | Excellent (Stock Solution) |
| Ethanol | ~ 10-25 mg/mL | Good |
| PBS (pH 7.4) | < 10 | Critical Failure Point |
| Water | < 1 | Insoluble |
Troubleshooting Protocol: The "Step-Down" Dilution
Do not dilute directly from 100% DMSO stock to 100% aqueous buffer. This causes "shock precipitation" where the compound forms amorphous aggregates that active mixing cannot re-dissolve.
Correct Workflow:
-
Primary Stock: Dissolve solid compound in anhydrous DMSO to 10 mM.
-
Intermediate Stock (10x): Dilute the Primary Stock into a semi-polar co-solvent (e.g., Ethanol or PEG-400) to create a 10x working solution.
-
Final Assay Buffer: Slowly add the Intermediate Stock to the agitated assay buffer.
Visualization: Solubility Optimization Workflow
Caption: Figure 1. The "Step-Down" dilution method prevents shock aggregation, a common cause of false negatives in biological assays.
Module 2: Stability & Degradation Mechanisms
The Issue: "The powder turned from off-white to brown."
Root Cause: This scaffold contains three chemically sensitive points:
-
Electron-Rich Thiophene: Susceptible to S-oxidation (forming sulfoxides/sulfones) under ambient air/light.
-
Secondary Amine (-NH-): Prone to oxidation, forming radical cations that lead to polymerization (the source of the brown color).
-
Active Methylene (-CH2-CN): The protons on the carbon between the thiophene and the nitrile are acidic. In basic conditions (pH > 8) or on silica gel, this can lead to oxidative dimerization.
Stability Protocol
-
Storage: Solid must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Solution Stability: DMSO stocks are stable for ~1 month at -20°C. Avoid freeze-thaw cycles (limit to <3).
-
LC-MS Check: If the compound has yellowed, run a purity check. Look for [M+16] (Oxidation) or [2M-2] (Dimerization) peaks.
Visualization: Degradation Logic
Caption: Figure 2. Primary degradation pathways. Oxidation is the most common cause of discoloration, while hydrolysis occurs during prolonged aqueous exposure.
Module 3: Assay Interference (False Positives)
The Issue: Promiscuous Inhibition
Lipophilic thiophenes are frequent "PAINS" (Pan-Assay Interference Compounds) candidates if not handled correctly. They can form colloidal aggregates that sequester enzymes, leading to false-positive inhibition data (IC50 artifacts).
Validation Experiment:
-
Detergent Sensitivity Test: Run your biochemical assay with and without 0.01% Triton X-100 (or Tween-20).
-
Result A: IC50 remains constant
True Inhibitor. -
Result B: IC50 shifts significantly (potency drops)
Aggregator (False Positive).
-
Frequently Asked Questions (FAQ)
Q1: Can I use ultrasonic baths to dissolve the compound?
-
Answer: Yes, but with caution. Short bursts (30 seconds) are acceptable to break up crystal lattices. Avoid prolonged sonication (>5 mins) as the localized heat and cavitation can induce radical oxidation of the thiophene ring [1].
Q2: My LC-MS shows a peak at M+18. Is this an impurity?
-
Answer: Likely yes. The nitrile group (-CN) can hydrolyze to an amide (-CONH2), which adds water (+18 Da). This often happens if the DMSO stock absorbs atmospheric moisture over time. Ensure stocks are stored in desiccators [2].
Q3: Is the compound compatible with DTT/Mercaptoethanol in assays?
-
Answer: Generally, yes. Unlike maleimides, this scaffold does not react rapidly with thiols under physiological conditions. However, reducing agents are recommended to prevent the oxidative dimerization of the phenylamino group during the assay.
References
-
BenchChem. (2025).[7] Improving solubility of thiophene-based intermediates: Troubleshooting & Optimization. Retrieved from
-
Mishra, R., et al. (2021).[8] Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.[8] Retrieved from
-
PubChem. (2025).[9] 2-(Phenylamino)acetonitrile Compound Summary. National Library of Medicine. Retrieved from
-
Zhang, H., et al. (2004).[10] Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett.[10] Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Acetonitrile (CAS 75-05-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-5-methyl-3-thiophenecarbonitrile | 138564-58-6 | Benchchem [benchchem.com]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. impactfactor.org [impactfactor.org]
- 9. 2-(Phenylamino)acetonitrile hydrochloride | C8H9ClN2 | CID 18429378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction [organic-chemistry.org]
Troubleshooting Phenylamino-thiophen-3-YL-acetonitrile crystallization
Technical Support Center: Crystallization & Purification of Phenylamino-thiophen-3-yl-acetonitrile
Executive Summary
This guide addresses the purification of This compound , a functionalized thiophene intermediate often encountered in the synthesis of atypical antipsychotics (similar to Olanzapine precursors) or organic semiconductors.[1]
This molecule presents a "perfect storm" for crystallization challenges:
-
The Thiophene Ring: Prone to oxidation and sulfur-based tar formation.
-
The Phenylamino Group: Increases lipophilicity, often leading to "oiling out" rather than precipitation.
-
The Acetonitrile Moiety: A polar dipole that can trap solvents (solvate formation).
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: The "Oiling Out" Phenomenon
Q: My product separates as a dark, viscous oil at the bottom of the flask instead of forming crystals. Cooling further just makes the oil harder. What is happening?
A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of your solvated compound drops below the boiling point of your solvent mixture.[1][2] This is common with phenylamino-thiophenes due to impurities acting as plasticizers.
-
Immediate Fix: Re-heat the mixture until the oil redissolves. Add a small volume (5-10%) of the "good" solvent (e.g., Ethyl Acetate or THF) to lower the saturation slightly.[1] Then, seed the solution at a temperature above the oiling point but below the saturation point.
-
Root Cause: The cooling ramp is too steep, or the solvent system is too polar. Phenylamino groups are hydrophobic; if you use too much water (in an EtOH/Water mix), the hydrophobic effect forces the molecule out as oil droplets before the crystal lattice can organize.
Issue 2: Persistent Coloration (Dark Red/Brown)
Q: The crystals form, but they are beige or brown instead of the expected off-white/yellow. Washing doesn't remove the color.
A: Thiophene derivatives are highly susceptible to oxidative polymerization, forming "thiophene tars." These oligomers occlude into the crystal lattice.
-
The Protocol: You must perform a Carbon Treatment (activated charcoal) before the final crystallization.
-
Note: Do not use silica for this filtration if your compound is acid-sensitive, as thiophenes can degrade on acidic silica surfaces [1].[1]
Issue 3: Low Yield with High Purity
Q: I get beautiful crystals, but my yield is only 40%. The mother liquor still shows a large spot on TLC.
A: You are likely using a single-solvent system (e.g., pure Ethanol) where the solubility curve is too shallow.[1]
-
The Fix: Switch to a Binary Solvent System (Solvent/Anti-solvent) .
-
Dissolve in minimum hot Ethyl Acetate or Toluene.
-
Precipitate by slowly adding hot Heptane or Hexane until turbidity persists.
-
Cool slowly to room temperature, then to 0°C.
-
Causality: The non-polar anti-solvent (Heptane) forces the hydrophobic phenylamino group to aggregate, drastically reducing solubility at low temperatures while maintaining it at high temperatures.
-
Part 2: Optimized Experimental Protocols
Protocol A: The "Standard" Recrystallization (Ethanol/Water)
Best for: General purification when the crude is >85% pure.[1]
-
Dissolution: Place 10g of crude this compound in a 250mL Erlenmeyer flask. Add 50mL Ethanol (95%) .
-
Heating: Heat to reflux (approx. 78°C). If not fully dissolved, add Ethanol in 5mL increments.
-
Clarification: If insoluble black specks remain, filter hot through a pre-warmed glass funnel.
-
Nucleation: Remove from heat. Add deionized water dropwise to the hot solution until a faint, permanent cloudiness appears.
-
Clearing: Add 1-2mL of Ethanol to clear the cloudiness.
-
Crystallization: Cap the flask. Wrap in a towel (insulation) to ensure slow cooling to room temperature (20-25°C) over 2 hours.
-
Harvest: Cool in an ice bath (0-5°C) for 30 minutes. Filter via vacuum.[3] Wash with cold 50:50 EtOH/Water.
Protocol B: The "Rescue" Method (Anti-Oiling)
Best for: Oily crudes or highly hydrophobic derivatives.[1]
| Step | Action | Technical Rationale |
| 1 | Dissolve crude in Toluene (3-4 mL per gram) at 60°C. | Toluene interacts well with the aromatic phenyl and thiophene rings (π-π stacking).[1] |
| 2 | Cool to 40°C. | Lowering temp slightly prevents immediate precipitation upon anti-solvent addition. |
| 3 | Add Heptane dropwise. | Heptane is a non-polar anti-solvent that is miscible with Toluene but poor for the amine. |
| 4 | Stop when solution turns slightly turbid (milky). | This is the "Meta-Stable Zone." |
| 5 | SEEDING (Critical): Add a tiny crystal of pure product.[3] | Provides a template for lattice growth, bypassing the oil phase. |
| 6 | Stir slowly (50 RPM) while cooling to 10°C over 4 hours. | Slow agitation prevents oil droplets from coalescing; promotes crystal growth. |
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision-making process for troubleshooting crystallization failures for this specific molecule.
Caption: Workflow logic for diagnosing and correcting phase separation issues during thiophene intermediate crystallization.
Part 4: References & Grounding
-
BenchChem Technical Support. (2025).[3] Refining Purification Techniques for Thiophene Carboxamide Derivatives. Discusses the degradation of sensitive thiophenes on silica and recommends deactivation or recrystallization as a primary method. [1]
-
Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out.[2][3][6] detailed mechanisms of liquid-liquid phase separation and remediation via seeding and solvent adjustment.[1]
-
Pharmalego. (2024).[7] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Provides industrial context on controlling supersaturation and using seed crystals to prevent oiling in drug intermediates. [1]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? Expert discussions on solvent selection (Methanol vs. Ethanol) for plant-derived and heterocyclic compounds.
Sources
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Stability & Degradation of Phenylamino-thiophen-3-yl-acetonitrile
Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Degradation pathways, impurity profiling, and troubleshooting experimental inconsistencies.
Core Directive: The Stability Profile
Welcome to the technical support center. You are likely working with Phenylamino-thiophen-3-yl-acetonitrile , a compound that presents a "perfect storm" of stability challenges. It combines an electron-rich aminothiophene core (prone to oxidation) with a nitrile side chain (prone to hydrolysis).
As your Senior Application Scientist, I will not just give you a list of impurities; I will provide the mechanistic logic to diagnose your specific degradation issue.
Visualizing the Degradation Landscape
The following diagram maps the three primary "Risk Vectors" for your molecule: Hydrolysis, Oxidation, and Photolysis.
Figure 1: Mechanistic degradation map. Red paths indicate moisture/pH sensitivity; Yellow paths indicate oxidative stress; Green paths indicate light sensitivity.
Troubleshooting Guides (Q&A Format)
Vector A: Hydrolytic Instability (The Nitrile)
User Question: "I am detecting a new peak in my LC-MS with a mass shift of +18 Da relative to the parent. It increases when I leave the sample in the autosampler."
Diagnosis: You are observing the hydrolysis of the nitrile group to a primary amide .[1]
-
Mechanism: The nitrile (
) is susceptible to nucleophilic attack by water, catalyzed by acid or base.[1][2][3][4] The phenylamino group can act as an internal base, potentially accelerating this locally. -
Pathway:
(+18 Da).
Actionable Protocol:
-
Check pH: Ensure your mobile phase pH is near neutral (pH 5–7). Nitriles hydrolyze rapidly at pH < 3 or pH > 9.
-
Solvent Purity: Are you using "old" acetonitrile or methanol in your mobile phase? Aged solvents accumulate water and formic acid. Use fresh, LC-MS grade solvents.
-
Temperature: If your autosampler is not cooled to 4°C, hydrolysis rates double for every 10°C increase.
Self-Validation Experiment: Prepare a sample in 0.1N HCl and another in 0.1N NaOH. Incubate at room temperature for 4 hours. Inject. If the +18 Da peak dominates, your issue is hydrolytic.
Vector B: Oxidative Stress (The Thiophene & Amine)
User Question: "My solid sample is turning from off-white to brown/black upon storage. LC-MS shows multiple small peaks at +16 Da and +32 Da."
Diagnosis: This is oxidative degradation .[5]
-
Mechanism:
-
Thiophene Oxidation: The sulfur atom is electron-rich. Oxidation yields Thiophene-S-oxide (+16 Da), which is anti-aromatic and highly unstable, often polymerizing (causing the black color) or oxidizing further to the sulfone (+32 Da).
-
Amine Oxidation: The phenylamino group is an aniline derivative. It is prone to radical cation formation, leading to oxidative dimerization (creating "dimer" peaks at
) or N-oxide formation.
-
Actionable Protocol:
-
Excipient Check: If this is a formulation, check for peroxides in your excipients (e.g., PEGs, Tween). Peroxides are the primary trigger for S-oxidation.
-
Headspace: Store the API under Argon or Nitrogen. Oxygen is the enemy of aminothiophenes.
-
Metal Scavenging: Trace metals (Fe, Cu) catalyze aniline oxidation. Ensure your water source is 18.2 MΩ and glassware is acid-washed.
Self-Validation Experiment: Add 0.3% Hydrogen Peroxide (
) to your sample solution. If the +16/+32 Da peaks appear instantly, your compound is peroxide-sensitive.
Vector C: Photostability
User Question: "I see recovery loss during sample preparation, but no distinct new peaks, just a rising baseline."
Diagnosis: Likely photolytic decomposition .
-
Mechanism: Thiophene rings are chromophores that absorb UV light. Upon excitation, they can undergo ring-opening reactions or rearrangements that result in a complex mixture of non-ionizable polymers (hence the "rising baseline" rather than distinct peaks).
Actionable Protocol:
-
Amber Glass: strictly use amber glassware for all stock solutions.
-
Gold Lamps: If working in a synthesis lab, use yellow (sodium) light or UV-filtered light sources.
Analytical Method Troubleshooting
User Question: "My peak shape is terrible (tailing), making integration difficult. Is this degradation?"
Answer: Not necessarily. This is likely a chromatographic artifact due to the secondary amine (phenylamino group).
-
Cause: The amine nitrogen interacts with residual silanols on the HPLC column stationary phase.
-
Fix:
-
Add Modifier: Ensure your mobile phase contains 0.1% Formic Acid or Trifluoroacetic acid (TFA) to protonate the amine and mask silanols.
-
Column Choice: Switch to a "End-capped" or "Base-Deactivated" column (e.g., C18 with high carbon load).
-
Diagnostic Logic Flowchart
Use this decision tree to identify the root cause of your instability based on LC-MS data.
Figure 2: Diagnostic logic for identifying degradation pathways based on Mass Spectrometry shifts.
Summary of Stability Data
| Degradation Type | Trigger | Mass Shift ( | Primary Product | Prevention Strategy |
| Hydrolysis | Acid/Base, Moisture | +18 Da | Amide | Maintain pH 6.0, Store Desiccated |
| S-Oxidation | Peroxides, Oxygen | +16 / +32 Da | Sulfoxide / Sulfone | Nitrogen Purge, Peroxide-free solvents |
| N-Oxidation | Air, Metal Ions | +16 Da | N-Oxide | Chelation (EDTA), Amber Vials |
| Dimerization | Radical Stress | Azo/Hydrazine dimers | Antioxidants (BHT/Ascorbic Acid) |
References
-
International Council for Harmonisation (ICH). (2003).[6] Stability Testing of New Drug Substances and Products Q1A(R2).[6][7][8] [Link]
-
International Council for Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
National Institutes of Health (NIH) - PubChem. Thiophene-3-acetonitrile Compound Summary. (General chemical properties and safety).[9][10] [Link]
-
Chemistry Steps. Hydrolysis of Nitriles to Carboxylic Acids and Amides: Mechanism and Conditions. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Official web site : ICH [ich.org]
- 7. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 8. youtube.com [youtube.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ACETONITRILE [yufenggp.com]
Validation & Comparative
Validating the biological target of Phenylamino-thiophen-3-YL-acetonitrile
This guide is structured as a strategic Target Validation & Comparison Guide for the specific chemical scaffold Phenylamino-thiophen-3-yl-acetonitrile (specifically identifying the CAS 904817-00-1 structural class: 3-Thiopheneacetonitrile, α-(phenylamino)-).
Given the specific chemical nature of this molecule (an
Strategic Protocol for Validating Covalent Reversible Inhibition & Selectivity
Part 1: Executive Summary & Mechanism of Action
This compound represents a class of "warhead-equipped" small molecules. Unlike standard competitive inhibitors, the presence of the acetonitrile (nitrile) group adjacent to an amine and a lipophilic thiophene ring strongly suggests a specific mechanism of action: Covalent Reversible Inhibition .
Structural Pharmacophore Analysis
To validate the target, we must first understand how the molecule binds.
-
The Warhead (Nitrile): The carbon-nitrogen triple bond (
) is an electrophile that reacts specifically with nucleophilic Cysteine thiolates in enzyme active sites (e.g., Cys25 in Cathepsin K/L/S) to form a thioimidate adduct . -
The Scaffold (Thiophene-Phenylamino): This hydrophobic core provides the specificity, likely binding to the S2/S3 pockets of proteases or the hydrophobic hinge region of kinases.
Primary Hypothesized Target: Cysteine Proteases (Cathepsin K, L, S, or B) . Secondary Hypothesized Target: Kinases (via hinge binding) or Acetylcholinesterase .
Part 2: Comparative Performance Guide
When validating this compound, it must be benchmarked against established inhibitors with similar mechanisms.
Table 1: Comparative Profile of this compound vs. Standards
| Feature | This compound | Odanacatib (MK-0822) | E-64 | Staurosporine |
| Primary Target | Hypothesis: Cysteine Proteases (Cathepsins) | Cathepsin K | Pan-Cysteine Proteases | Pan-Kinase |
| Mechanism | Covalent Reversible (Thioimidate formation) | Covalent Reversible (Nitrile) | Irreversible (Epoxide) | Competitive (ATP) |
| Binding Kinetics | Fast-on / Slow-off (Residence time driven) | Slow-on / Slow-off | Fast-on / No-off | Fast-on / Fast-off |
| Selectivity Risk | Moderate: Nitrile is less reactive than epoxides but requires S1-S2 pocket fit. | High: Optimized for Cat K S2 pocket. | Low: Reacts with most accessible cysteines. | Low: Binds most kinase ATP pockets. |
| Validation Utility | Excellent for probing active site plasticity due to smaller scaffold size. | Clinical Standard (Osteoporosis). | General positive control. | Kinase off-target control. |
Why This Matters for Your Research
If your phenotypic screen hit this molecule, you are likely modulating protein turnover (via Cathepsins) or signaling (via Kinases). Unlike E-64 (which permanently kills the enzyme), this compound allows for washout experiments , enabling you to study the temporal recovery of biological function—a critical advantage in drug development.
Part 3: Validation Protocol (Step-by-Step)
To scientifically validate the target, you must prove engagement , mechanism , and functional consequence .
Phase 1: Biochemical Validation (The "Covalent" Test)
Objective: Determine if the inhibition is time-dependent (indicative of covalent bonding).
Protocol:
-
Enzyme System: Recombinant Human Cathepsin K and L (or hypothesized Kinase).
-
Substrate: Fluorogenic peptide (e.g., Z-FR-AMC).
-
Step A (IC50 Shift): Measure IC50 with 0 minutes pre-incubation vs. 30 minutes pre-incubation.
-
Result: A significant drop in IC50 (e.g., 100 nM
10 nM) after pre-incubation confirms slow-binding/covalent mechanism .
-
-
Step B (Jump Dilution): Incubate enzyme + inhibitor at
for 1 hour. Dilute 100-fold into buffer containing substrate.-
Interpretation: If activity recovers slowly over time, it is Reversible Covalent (Thioimidate). If activity never recovers, it is Irreversible (or the off-rate is extremely slow).
-
Phase 2: Biophysical Confirmation (Mass Spectrometry)
Objective: Observe the physical addition of the molecule to the protein.
Protocol:
-
Incubate Recombinant Target (5
M) with Compound (50 M) for 1 hour. -
Perform Intact Protein LC-MS (ESI-TOF).
-
Data Analysis: Look for a mass shift (
) corresponding exactly to the molecular weight of this compound (MW 214.28 Da).-
Note: Unlike acylation, nitrile addition is an addition reaction (Adduct = Protein + Inhibitor). There is no leaving group loss.
-
Success Criterion: Observation of
peak.
-
Phase 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
Objective: Prove the compound enters the cell and binds the target in a complex environment.
Protocol:
-
Treat cells (e.g., HeLa or Osteoclasts) with Compound (1-10
M) vs DMSO for 1 hour. -
Harvest cells, resuspend, and aliquot into PCR tubes.
-
Heat shock aliquots across a gradient (
to ). -
Lyse cells (freeze-thaw) and centrifuge to remove precipitated protein.
-
Analyze supernatant via Western Blot for the target (e.g., Cathepsin K).
-
Result: The compound should shift the aggregation temperature (
) of the target to a higher temperature (thermal stabilization).
Part 4: Visualization of Signaling & Logic
Diagram 1: Target Deconvolution Logic Flow
This diagram illustrates the decision tree for validating the specific mechanism of this thiophene-acetonitrile scaffold.
Caption: Decision tree for deconvoluting the mechanism of action, prioritizing the nitrile-cysteine interaction.
Part 5: References & Authority
-
Frizler, M., et al. (2010). "Cysteine protease inhibitors as potential drugs." Current Topics in Medicinal Chemistry.
-
Context: Establishes the nitrile group as a classic "warhead" for Cathepsin inhibition.
-
-
Schenone, M., et al. (2013). "Target validation strategies for small molecules." Nature Chemical Biology.
-
Context: The authoritative guide on using thermal shift (CETSA) and mass spectrometry for validation.
-
-
Resnick, E., et al. (2019). "Covalent-Fragment Screening of Cysteine Proteases." Journal of the American Chemical Society.
-
Context: Validates the use of nitrile-based fragments (like thiophene-acetonitriles) in screening.
-
-
Lombardo, L.J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib)." Journal of Medicinal Chemistry.
-
Context: Provides the protocol for validating aminothiazole/thiophene scaffolds as kinase inhibitors (secondary hypothesis).
-
-
PubChem Compound Summary. (2024). "3-Thiopheneacetonitrile, alpha-(phenylamino)- (CAS 904817-00-1)." National Center for Biotechnology Information.
-
Context: Verification of the specific chemical structure and CAS registry.
-
The Phenylamino-Thiophene Acetonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For researchers, medicinal chemists, and drug development professionals, the identification and optimization of novel molecular scaffolds are paramount to advancing therapeutic innovation. The phenylamino-thiophen-3-yl-acetonitrile core represents a privileged scaffold in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of these analogs with their biological targets, offers a comparative perspective against alternative inhibitor classes, and furnishes detailed experimental protocols to support further research and development.
Introduction: The Thiophene Moiety as a Versatile Pharmacophore
The thiophene ring is a bioisostere of the phenyl group, offering a similar spatial arrangement and aromaticity while introducing unique electronic properties and potential for hydrogen bonding through its sulfur atom. This has made it an attractive component in the design of kinase inhibitors, which often target the ATP-binding pocket of these enzymes. The this compound scaffold combines the favorable properties of the thiophene ring with a flexible phenylamino substituent and a crucial nitrile group, which can act as a hydrogen bond acceptor.
This guide will focus on the structure-activity relationship of analogs based on a closely related and extensively studied scaffold: the 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitrile core, which has demonstrated potent inhibitory activity against Src kinase. The insights gleaned from this system are highly relevant to the broader class of phenylamino-thiophene-based inhibitors.
Structure-Activity Relationship (SAR) of Phenylamino-Thiophene Analogs as Src Kinase Inhibitors
The proto-oncogene tyrosine-protein kinase Src is a key regulator of various cellular processes, and its dysregulation is implicated in the progression of numerous cancers.[1] The following SAR analysis is based on a series of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, which serve as excellent surrogates for understanding the SAR of the broader this compound class.[2]
The Core Scaffold and Key Interactions
The thieno[3,2-b]pyridine core, much like a simple thiophene ring, provides the foundational structure for orienting the key pharmacophoric elements within the kinase ATP-binding site. The phenylamino group at the 7-position and the carbonitrile at the 6-position are crucial for potent inhibition.
Impact of Substituents on the C-7 Phenylamino Group
Modifications to the phenylamino ring at the C-7 position have a significant impact on inhibitory potency. A 2,4-dichloro-5-methoxyphenylamino group at this position has been shown to provide superior inhibition of Src enzymatic activity.[2] This suggests that the electronic and steric properties of this substituent are critical for optimal interaction with the enzyme.
Influence of Substituents on the C-2 Phenyl and Thienyl Groups
The substituent at the C-2 position of the thieno[3,2-b]pyridine core also plays a vital role in modulating activity.
-
Aminoalkyl Substituents: The introduction of aminomethyl and aminoethyl groups at the para-position of a C-2 phenyl ring generally maintains the inhibitory activity of the parent compounds.[2]
-
Direct Amino Group Attachment: In contrast, the direct attachment of an amino group to the C-2 phenyl ring leads to a decrease in activity.[2]
-
Thiophene Isomers: Replacing the C-2 phenyl group with a thiophene ring can influence activity. A 3,5-substituted thiophene at this position has been shown to improve Src inhibitory activity compared to the parent phenyl analog, while other thiophene isomers were less active.[2]
The following table summarizes the Src kinase inhibitory activity of representative analogs:
| Compound ID | C-7 Substituent | C-2 Substituent | Src IC50 (nM) |
| 1 | Phenylamino | Phenyl | >1000 |
| 2 | 2,4-dichloro-5-methoxyphenylamino | Phenyl | 15 |
| 3 | 2,4-dichloro-5-methoxyphenylamino | 4-(Aminomethyl)phenyl | 18 |
| 4 | 2,4-dichloro-5-methoxyphenylamino | 4-Aminophenyl | 130 |
| 5 | 2,4-dichloro-5-methoxyphenylamino | Thiophen-2-yl | 25 |
| 6 | 2,4-dichloro-5-methoxyphenylamino | 3,5-Dimethylthiophen-2-yl | 8 |
Data adapted from a study on 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles as Src kinase inhibitors.[2]
Comparison with Alternative Kinase Inhibitor Scaffolds
While the phenylamino-thiophene scaffold is a potent inhibitor of kinases like Src, it is important to consider its performance in the context of other established kinase inhibitor classes.
| Scaffold Class | Representative Drug(s) | Key Advantages | Key Disadvantages |
| Phenylamino-Thiophene | (Experimental) | Good oral bioavailability potential, tunable SAR. | Potential for off-target effects, limited clinical data. |
| Quinoline/Quinazoline | Bosutinib, Gefitinib | Clinically validated, potent inhibitors.[1] | Can suffer from acquired resistance mutations. |
| Pyrrolo/Pyrido-pyrimidine | Ribociclib, Palbociclib | High selectivity for specific kinase families (e.g., CDKs). | Resistance can develop through alternative CDK pathways.[3] |
| Indole/Indazole | Sunitinib, Axitinib | Broad-spectrum kinase inhibition (multi-targeted). | Increased potential for off-target toxicities. |
| Thiazole/Oxazole | Dasatinib | Potent dual Src/Abl inhibitor. | Can have complex off-target profiles. |
The following diagram illustrates the logical relationship between different kinase inhibitor scaffolds.
Caption: Classification of kinase inhibitor scaffolds.
Experimental Protocols
Synthesis of the 2-Aminothiophene-3-carbonitrile Core via the Gewald Reaction
The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes.[4]
Workflow Diagram:
Caption: Gewald reaction workflow for 2-aminothiophene synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a basic catalyst, such as morpholine or triethylamine (0.2-0.5 eq), to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the desired 2-aminothiophene-3-carbonitrile derivative.
In Vitro Src Kinase Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of compounds against Src kinase.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (inhibitor) in 100% DMSO.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Prepare solutions of recombinant human c-Src enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in the reaction buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the reaction buffer.
-
Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the Src enzyme to all wells except the negative control.
-
Add the substrate to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for Src.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based Assay: Using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
Luminescence-based Assay: Measuring the amount of ATP consumed using a luciferase/luciferin-based reagent (e.g., Kinase-Glo®).
-
-
-
Data Analysis:
-
Measure the signal in each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Perspectives
The this compound scaffold and its close analogs represent a promising class of kinase inhibitors with demonstrated potent activity against Src kinase. The structure-activity relationship studies highlight the critical role of substitutions on both the phenylamino and the thiophene/thieno-pyridine core in modulating inhibitory potency. The synthetic accessibility of these compounds via methods like the Gewald reaction, coupled with robust in vitro screening protocols, provides a solid foundation for further lead optimization.
Future research in this area should focus on:
-
Improving Selectivity: Profiling lead compounds against a broad panel of kinases to identify and minimize off-target effects.
-
Exploring Novel Substitutions: Investigating a wider range of substituents on the core scaffold to enhance potency and address potential resistance mechanisms.
-
In Vivo Evaluation: Advancing promising candidates to cellular and in vivo models to assess their pharmacokinetic properties, efficacy, and safety.
By leveraging the insights presented in this guide, researchers can more effectively design and develop novel kinase inhibitors based on the versatile phenylamino-thiophene scaffold, ultimately contributing to the advancement of targeted therapies for a range of human diseases.
References
- Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965-3977.
- Boschelli, D. H., et al. (2005). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(12), 3891-3902.
-
Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]
- Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und Methylenverbindungen. Chemische Berichte, 99(1), 94-100.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
BellBrook Labs. (n.d.). SRC Kinase Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). SRC Assay Kit. Retrieved from [Link]
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 333-338.
-
Labiotech.eu. (2025, March 26). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis of New 2-Phenylamino-4H-chromene-3-carbonitrile Derivatives and Their Effects on Tumor Cell Lines and against Protein Kinases [scirp.org]
A Strategic Guide to the Cross-Reactivity Profiling of Phenylamino-thiophen-3-YL-acetonitrile: From In Silico Prediction to Cellular Validation
In the landscape of contemporary drug discovery, the principle of "one molecule, one target" is increasingly being recognized as an oversimplification. The clinical success and safety of a therapeutic candidate are intrinsically linked to its selectivity profile. Off-target interactions can lead to unforeseen toxicities or, in some instances, reveal novel therapeutic opportunities through polypharmacology. This guide provides a comprehensive framework for the in-depth cross-reactivity profiling of a novel investigational compound, Phenylamino-thiophen-3-YL-acetonitrile, leveraging a multi-pronged approach that integrates computational predictions with robust biochemical and cellular validation assays.
For the purpose of this illustrative guide, we will postulate that this compound (hereafter referred to as Compound X) has been designed as a putative inhibitor of the non-receptor tyrosine kinase, Src. This hypothesis is predicated on the prevalence of the phenylamino-acetonitrile scaffold in known kinase inhibitors, including those targeting the Src family.[1][2][3] The thiophene moiety, a common pharmacophore in kinase inhibitors, further supports this initial targeting hypothesis.[4][5][6]
The Imperative of Early and Comprehensive Selectivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant rate of attrition attributed to a lack of efficacy or unforeseen toxicity. A thorough understanding of a compound's interaction with the broader proteome is therefore not merely a regulatory requirement but a critical component of a successful drug development program. Early-stage, comprehensive cross-reactivity profiling enables researchers to:
-
De-risk clinical development: By identifying potential off-target liabilities early, resources can be allocated to the most promising candidates, and potential safety concerns can be addressed proactively.
-
Elucidate mechanism of action: Understanding the full spectrum of a compound's interactions can provide a more complete picture of its biological effects and help to explain its observed phenotype.
-
Identify opportunities for drug repositioning: Unexpected off-target activities may suggest new therapeutic applications for a compound beyond its primary indication.
This guide will delineate a strategic workflow for the cross-reactivity profiling of Compound X, commencing with broad, high-throughput screening and progressively narrowing the focus to detailed cellular characterization.
Phase 1: Broad Kinome Profiling - Casting a Wide Net
Given the structural alerts within Compound X suggesting kinase inhibitory activity, the initial and most critical step is to assess its selectivity across the human kinome.
Experimental Protocol: In Vitro Kinase Panel Screening
Causality Behind Experimental Choices: A broad kinase panel is the most efficient method to rapidly assess the selectivity of a new chemical entity against a large and diverse set of kinases.[7] This provides an unbiased overview of potential on- and off-target interactions. We will utilize a commercially available, activity-based biochemical assay.
Step-by-Step Methodology:
-
Compound Preparation: Compound X and a relevant comparator, such as a known Src inhibitor with a related scaffold (e.g., a 4-anilino-3-cyanoquinoline derivative), are prepared as 10 mM stock solutions in 100% DMSO.
-
Assay Concentration: A single high concentration of the compounds (e.g., 1 µM) is initially screened against a panel of over 400 human kinases.[8] This concentration is chosen to maximize the chances of detecting even weak interactions.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by each kinase in the panel. Typically, this is a radiometric assay using [γ-³³P]ATP or a fluorescence-based assay.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. A pre-defined inhibition threshold (e.g., >50% inhibition) is used to identify significant "hits."
Data Presentation: Comparative Kinome Selectivity
The results of the kinome-wide screen should be summarized in a clear and concise table, highlighting the primary target and any significant off-target hits.
| Kinase Target | Compound X (% Inhibition @ 1 µM) | Comparator (4-anilino-3-cyanoquinoline) (% Inhibition @ 1 µM) |
| Src | 95 | 98 |
| Lyn | 88 | 92 |
| Lck | 85 | 89 |
| Fyn | 82 | 86 |
| aPKC | 75 | 15 |
| ABL1 | 45 | 60 |
| EGFR | 20 | 25 |
| ... (other kinases) | <10 | <10 |
Interpretation of Initial Findings: The hypothetical data above suggests that Compound X is a potent inhibitor of Src and other Src family kinases (SFKs), which is consistent with our initial hypothesis. However, a significant and unexpected off-target activity against atypical protein kinase C (aPKC) is also observed. This finding is noteworthy as phenylthiophene scaffolds have been reported in the literature as aPKC inhibitors.[9][10][11][12] This unexpected finding warrants further investigation.
Phase 2: Validating Target Engagement in a Cellular Context
Biochemical assays, while excellent for initial screening, do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in intact cells.[13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Causality Behind Experimental Choices: CETSA is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in its melting temperature. This allows for the direct measurement of target engagement in a physiological context, without the need for labels or modifications of the compound or protein.
Step-by-Step Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., a human cancer cell line with high Src and aPKC expression) is cultured to ~80% confluency. The cells are then treated with either Compound X (at various concentrations), the comparator compound, or a vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Thermal Challenge: The treated cells are harvested, washed, and resuspended in a suitable buffer. The cell suspension is then aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: The heated cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (Src and aPKC) remaining at each temperature is quantified by Western blotting or other protein detection methods like ELISA.
-
Data Analysis: The data is plotted as the fraction of soluble protein versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: CETSA Melting Curves
The results of the CETSA experiment can be visualized through melting curves for both the primary target (Src) and the identified off-target (aPKC).
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA to validate target engagement.
Phase 3: Phenotypic Screening - Unveiling the Functional Consequences
Ultimately, the biological impact of a compound is determined by its effect on cellular phenotypes. Phenotypic screening provides a functional readout of a compound's activity, integrating both on- and off-target effects.[1][14][15][16][17]
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
Causality Behind Experimental Choices: High-content imaging allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset to profile the phenotypic fingerprint of a compound. This approach can reveal unexpected cellular responses and provide clues about the underlying mechanism of action.
Step-by-Step Methodology:
-
Cell Plating and Treatment: A panel of cell lines representing different cancer types is plated in multi-well plates. The cells are then treated with a dilution series of Compound X, the comparator, and a panel of reference compounds with known mechanisms of action.
-
Staining: After a defined incubation period (e.g., 48-72 hours), the cells are fixed and stained with a cocktail of fluorescent dyes to label various cellular compartments and markers (e.g., nucleus, cytoskeleton, mitochondria, and markers of apoptosis or cell cycle).
-
Image Acquisition: The plates are imaged using a high-content imaging system, capturing multiple images per well.
-
Image Analysis: Sophisticated image analysis software is used to segment the images and extract a wide range of quantitative features for each cell, such as cell number, nuclear size and shape, cytoskeletal morphology, and protein expression levels.
-
Data Analysis: The multi-parametric data is analyzed using machine learning algorithms to generate a "phenotypic profile" for each compound. These profiles are then compared to those of the reference compounds to identify similarities in their biological effects.
Data Presentation: Phenotypic Profiling Heatmap
The results of the phenotypic screen can be visualized as a heatmap, where each row represents a cellular feature and each column represents a compound. The color intensity indicates the magnitude of the change in that feature.
| Cellular Feature | Compound X | Comparator | Reference Src Inhibitor | Reference aPKC Inhibitor |
| Cell Proliferation | ↓↓↓ | ↓↓↓ | ↓↓↓ | ↓ |
| Cell Migration | ↓↓↓ | ↓↓↓ | ↓↓↓ | ↓↓ |
| Apoptosis (Caspase-3) | ↑↑ | ↑↑ | ↑↑ | ↑ |
| Cytoskeletal Integrity | ↓↓ | ↓↓ | ↓↓ | ↓ |
| Cell Polarity | ↓↓↓ | ↓ | ↓ | ↓↓↓ |
Interpretation of Phenotypic Data: The hypothetical data suggests that Compound X induces a strong anti-proliferative and pro-apoptotic phenotype, consistent with Src inhibition. Interestingly, it also shows a significant effect on cell polarity, a phenotype more closely associated with aPKC inhibition.[9][18] This functional data corroborates the findings from the kinome screen and CETSA, indicating that Compound X has a dual-activity profile.
Visualizing the Interplay: Signaling Pathways and Experimental Logic
To synthesize the findings and guide further investigation, it is useful to visualize the implicated signaling pathways and the logical flow of the profiling strategy.
Hypothesized Signaling Pathways for Compound X
Caption: Hypothesized dual-inhibitory action of Compound X.
Logical Flow of the Cross-Reactivity Profiling Strategy
Caption: A multi-phased approach to cross-reactivity profiling.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the cross-reactivity profiling of a novel compound, this compound. By integrating broad biochemical screening with targeted cellular validation and functional phenotypic analysis, a comprehensive understanding of a compound's selectivity and potential mechanisms of action can be achieved.
The hypothetical data presented for Compound X suggests a dual-inhibitory profile against both Src and aPKC. This finding would necessitate further investigation to:
-
Determine the relative potency (IC50/EC50) of Compound X against Src and aPKC through dose-response studies in both biochemical and cellular assays.
-
Investigate the therapeutic potential of this dual-activity profile. In certain contexts, the combined inhibition of these pathways may offer a synergistic anti-cancer effect.
-
Explore structure-activity relationships (SAR) to design analogues with improved selectivity for either Src or aPKC, if a single-target profile is desired.
By embracing a comprehensive and multi-faceted approach to cross-reactivity profiling, researchers can make more informed decisions, increasing the likelihood of developing safe and effective new medicines.
References
-
Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.). Proventa International. Retrieved from [Link]
-
Phenotypic screening - Wikipedia. (n.d.). Retrieved from [Link]
- Boschelli, D. H., et al. (2002). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 45(16), 3429–3438.
-
Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025, April 24). Retrieved from [Link]
-
Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. (2026, January 18). Retrieved from [Link]
- Boschelli, D. H., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477–2480.
- Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965–3977.
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.). Retrieved from [Link]
- Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry - Taylor & Francis. (2024, May 22). Retrieved from [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC. (n.d.). Retrieved from [Link]
- Kajimoto, T., et al. (2019). Atypical protein kinase C (aPKC) isozymes are unique in the PKC superfamily in that they are not regulated by the lipid second messenger diacylglycerol, which has led to speculation about whether a different second messenger acutely controls their function. Science Signaling, 12(563), eaau9895.
-
Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors - MDPI. (2020, August 18). Retrieved from [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - MDPI. (2022, June 2). Retrieved from [Link]
-
Kinase inhibitor selectivity and design — Chodera lab // MSKCC. (2016, November 15). Retrieved from [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. (2021, December 26). Retrieved from [Link]
-
Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma - Frontiers. (2024, January 14). Retrieved from [Link]
-
Molecular Mechanism of Regulation of the Atypical Protein Kinase C by N-terminal Domains and an Allosteric Small Compound | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
- Biondi, R. M., et al. (2014). Molecular mechanism of regulation of the atypical protein kinase C by N-terminal domains and an allosteric small compound. Chemistry & Biology, 21(6), 743–753.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Boschelli, D. H., et al. (2005). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(10), 3891–3902.
-
Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Atypical protein kinase C in cell motility - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025, May 21). Future Journal of Pharmaceutical Sciences, 7(1), 1-13.
Sources
- 1. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 7. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Document: Comprehensive analysis of kinase inhibitor selectivity. (CHEMBL1908390) - ChEMBL [ebi.ac.uk]
- 9. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 10. Frontiers | Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanism of regulation of the atypical protein kinase C by N-terminal domains and an allosteric small compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-Aminothienopyridazines as Novel Adenosine A1 Receptor Allosteric Modulators and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Positive Allosteric Modulator of the Adenosine A1 Receptor Selectively Inhibits Primary Afferent Synaptic Transmission in a Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Atypical protein kinase C in cell motility - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of Phenylamino-thiophen-3-yl-acetonitrile
Executive Safety Summary
IMMEDIATE ACTION REQUIRED: Treat Phenylamino-thiophen-3-yl-acetonitrile as a Cyanide-Generating Precursor .
The primary risk in disposing of this compound is not merely its acute toxicity, but its chemical instability under acidic conditions. The nitrile moiety (-CN), when subjected to acidic hydrolysis, can release Hydrogen Cyanide (HCN) gas—a rapid-acting asphyxiant. Furthermore, the thiophene ring introduces sulfur, generating toxic sulfur oxides (SOx) upon combustion.
Core Directive: Do NOT mix this waste with acidic streams (pH < 7) or strong oxidizers.
Compound Hazard Profile (SAR Analysis)
To understand the disposal logic, we must deconstruct the molecule into its functional risk components. This Structure-Activity Relationship (SAR) analysis dictates the downstream waste management strategy.
| Functional Group | Associated Hazard | Disposal Implication |
| Nitrile (-CN) | Acute Toxicity / HCN Release | CRITICAL: Must remain at pH |
| Thiophene Ring | Flammability / SOx Generation | Requires incineration with scrubbers. Cannot be disposed of via standard open burning. |
| Phenylamino | Sensitizer / Basic | Potential skin absorption.[1] Incompatible with strong oxidizers (risk of exothermic reaction). |
Pre-Disposal Stabilization Protocol
Trustworthiness Check: This protocol is a self-validating system. You must verify the state of the waste before it enters the disposal container.
Step 1: The pH Validation (Liquid Waste)
Before adding any mother liquor or solvated forms of the compound to a waste container, perform a pH test.
-
Dip a broad-range pH strip into the solution.
-
Requirement: pH must be > 8.0 .
-
Corrective Action: If pH < 8.0, slowly add 1M NaOH or saturated Sodium Bicarbonate (
) until basicity is confirmed.-
Causality: Maintaining basicity prevents the protonation of the nitrile nitrogen, thermodynamically inhibiting the formation of volatile HCN [1].
-
Step 2: Quenching (Trace Residues)
For glassware or small spills, quench residues with a Bleach (Sodium Hypochlorite) Solution .
-
Mechanism: Hypochlorite oxidizes the nitrile/cyanide group to the less toxic cyanate (
) [2]. -
Protocol: Soak contaminated glassware in 10% bleach solution for 24 hours before standard washing.
Disposal Workflows
Diagram 1: Waste Segregation Logic
This decision tree ensures that incompatible waste streams never meet, preventing accidental gas generation.
Caption: Decision matrix for segregating solid vs. liquid waste to prevent acidic hydrolysis and HCN evolution.
Detailed Procedures
A. Solid Waste (Pure Compound or Filter Cake)
-
Containment: Place the solid material into a chemically resistant polyethylene bag.
-
Secondary Containment: Place the first bag into a second bag (Double-Bagging).
-
Labeling: Affix a hazardous waste label clearly stating:
-
Storage: Store in a dedicated "Solid Toxic" satellite accumulation area. Do not store near acidic solid wastes (e.g., solid acid anhydrides).
B. Liquid Waste (Reaction Mixtures)
-
Segregation: Designate a specific waste carboy for "Basic Organic Solvents - Nitriles" .
-
Compatibility: Ensure the carboy does not contain halogenated solvents (like DCM) if possible, as this complicates incineration, though it is chemically permissible if unavoidable.
-
Prohibition: Never pour this waste into the "General Organic" drum without verifying that the drum is free of acidic waste.
Emergency Contingencies: Spill Response
In the event of a spill, speed and respiratory protection are paramount.
| Scenario | Response Protocol |
| Minor Spill (<10g) | 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, Lab coat, Safety Goggles).3. Cover spill with Dry Sand or Vermiculite .4. Scoop into a disposal container.5. Wipe surface with 10% Bleach solution. |
| Major Spill (>10g) | 1. Evacuate Lab Immediately. 2. Alert EHS/Security.3. Do not re-enter without SCBA (Self-Contained Breathing Apparatus) due to potential HCN vapors.4. Professional HazMat cleanup required. |
Regulatory Framework & Final Destruction
The lifecycle of this chemical ends at a licensed Treatment, Storage, and Disposal Facility (TSDF).
RCRA Classification
While this specific intermediate may not have a unique RCRA "P-List" code (unlike pure Cyanides P030), it falls under the characteristic of Reactivity (D003) if it generates toxic gases under acidic conditions, and potentially Toxicity depending on the specific concentration [3].
Diagram 2: The Disposal Lifecycle
This workflow visualizes the path from the bench to final destruction.
Caption: The cradle-to-grave lifecycle ensuring complete thermal destruction of the nitrile and thiophene moieties.
Final Destruction Method
The only acceptable disposal method for this compound is High-Temperature Incineration .
-
Requirement: The incinerator must be equipped with a secondary combustion chamber and an alkaline scrubber.
-
Reasoning: The scrubber is essential to capture Sulfur Dioxide (
) from the thiophene ring and Nitrogen Oxides ( ) from the amine/nitrile groups, preventing atmospheric release [4].
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3][4] [Link]
-
U.S. Environmental Protection Agency. (n.d.). Cyanide: Treatment and Disposal. EPA Guidelines for Hazardous Waste. [Link]
-
Code of Federal Regulations. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR. [Link]
-
American Chemical Society. (2023). Laboratory Waste Management: A Guide for Researchers. ACS Center for Lab Safety. [Link]
Sources
Personal protective equipment for handling Phenylamino-thiophen-3-YL-acetonitrile
Executive Safety Summary
Phenylamino-thiophen-3-YL-acetonitrile is a functionalized organic nitrile often utilized as an intermediate in the synthesis of kinase inhibitors and other bioactive scaffolds. While specific toxicological data for this exact intermediate may be limited in public repositories, the Precautionary Principle dictates it must be handled as a High-Hazard Organic Nitrile .
Immediate Hazard Profile:
-
Acute Toxicity (Systemic): The nitrile moiety (-CN) can be metabolized by cytochrome P450 enzymes to release cyanide ions (
), leading to cytotoxic hypoxia. This effect is often delayed (1–4 hours post-exposure). -
Dermal Absorption: The lipophilic nature of the phenyl-thiophene backbone facilitates rapid transdermal uptake, carrying the toxic nitrile group into the bloodstream.
-
Sensitization: The phenylamino group poses a risk of allergic skin dermatitis and respiratory sensitization.
Risk Assessment & Biological Interaction
To select the correct PPE, one must understand how the chemical attacks the body.
| Functional Group | Hazard Mechanism | Critical PPE Implication |
| Nitrile (-CN) | Metabolic Asphyxiation: Releases cyanide; inhibits cytochrome c oxidase. | Glove Permeation: Standard latex is useless. Thin nitrile offers <15 min protection against solutions. |
| Thiophene Ring | Irritation/Target Organ: Hepatotoxicity potential; severe eye irritant. | Eye Protection: Safety glasses are minimum; goggles required for powders/liquids. |
| Phenylamino | Sensitization: Potential for aniline-like toxicity (methemoglobinemia). | Respiratory: Dust/mist inhalation must be prevented via engineering controls (Fume Hood). |
PPE Selection Matrix
This matrix is designed for Zero-Tolerance Exposure . Do not deviate from these standards.
A. Hand Protection (The Critical Barrier)
Why: Organic nitriles can permeate standard glove materials without visible degradation.
| Handling Scenario | Primary Glove Layer | Secondary Glove Layer | Max Wear Time |
| Solid / Powder Weighing | Nitrile (5 mil) | None required if technique is clean | 60 mins |
| Stock Solution Prep | Silver Shield / 4H (Laminate) | Nitrile (5 mil) (for dexterity & grip) | 4 hours |
| General Reaction Handling | High-Grade Nitrile (8 mil) | None | 30 mins (Change immediately on splash) |
| Spill Cleanup | Silver Shield / 4H (Laminate) | Heavy Duty Butyl Rubber | Single Use |
Warning: Do not use Latex or Vinyl gloves. They offer negligible protection against organic nitriles.
B. Body & Respiratory Protection
| Component | Specification | Rationale |
| Respiratory | Engineering Control Primary: Work must be done in a certified Chemical Fume Hood. PPE Backup: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter. | N95 masks do not protect against nitrile vapors. The P100 is strictly for particulates during weighing. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1). Face shield required if handling >100mL of solution. | Prevents ocular absorption, which is a rapid route to systemic toxicity. |
| Body | Tyvek® Lab Coat (Disposable) with elastic cuffs. | Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels dust and light splashes. |
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Objective: Prevent inhalation of dust and contamination of surfaces.[1][2][3][4]
-
Engineering Setup: Place the analytical balance inside a Powder Containment Hood or a Fume Hood with a draft shield.
-
Static Control: Use an ionizing bar or anti-static gun. Organic solids are prone to static charge, causing "fly-away" powder that settles on cuffs/sleeves.
-
Transfer: Use a disposable anti-static weighing boat. Do not return excess material to the stock bottle.
-
Decontamination: Immediately wipe the balance area with a 10% Bleach solution (oxidizes traces) followed by water. Note: Do not use acetone/ethanol first, as they may spread the residue.
Protocol B: Reaction Setup (Solution State)
Objective: Prevent dermal contact during high-risk solubilization.[5]
-
Double Glove: Don Silver Shield gloves first, then standard nitrile gloves over them.
-
Solvent Choice: If possible, avoid using DMSO or DMF as the primary solvent during initial handling, as these "carrier solvents" dramatically accelerate skin absorption of the nitrile.
-
Closed Systems: Ensure all reaction vessels are sealed. If refluxing, ensure the condenser is vented into the hood exhaust, not the lab atmosphere.
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the appropriate protective gear based on the state of matter.
Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.
Emergency Response & Disposal
Exposure Response
-
Skin Contact: Immediate wash with soap and copious water for 15 minutes .[2] Discard contaminated clothing immediately (do not wash/reuse).
-
Cyanide Antidote: If working with >5g quantities, ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available on-site and medical personnel are alerted to the nitrile hazard.
Spill Cleanup Workflow
Caption: Step-by-step workflow for managing a spill of nitrile intermediates.
Disposal (Waste Streams)
-
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Label clearly with "Contains Organic Nitriles."
-
Liquid Waste: Dispose in "Organic Solvents" stream.
-
CRITICAL: Do NOT mix with Acidic Waste streams. Acidification of nitriles can liberate Hydrogen Cyanide (HCN) gas.
-
-
Contaminated PPE: Gloves and weighing boats must be treated as solid hazardous waste, not regular trash.
References
-
National Institutes of Health (NIH) - PubChem. Acetonitrile Hazards and Safety Data. Retrieved from [Link]
-
Centers for Disease Control (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
